molecular formula C14H9FN2O B1332425 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 425658-37-3

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Número de catálogo: B1332425
Número CAS: 425658-37-3
Peso molecular: 240.23 g/mol
Clave InChI: UNQZNGMFGRJLEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C14H9FN2O and its molecular weight is 240.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQZNGMFGRJLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351880
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

425658-37-3
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde [1][2]

Part 1: Executive Summary

This compound represents a privileged scaffold in modern medicinal chemistry.[1] As a derivative of the imidazo[1,2-a]pyridine core—structurally related to the blockbuster hypnotic drug Zolpidem —this compound serves as a critical intermediate for synthesizing bioactive agents targeting the GABA-A receptor, as well as novel anticancer and antimicrobial therapeutics.

The presence of the 4-fluorophenyl moiety at the C2 position enhances metabolic stability (blocking para-oxidation) and lipophilicity, while the C3-aldehyde functionality acts as a versatile electrophilic handle for late-stage diversification, particularly via Schiff base formation and Knoevenagel condensations. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug discovery.

Part 2: Structural Analysis & Physicochemical Profile

The molecule consists of a fused bicyclic imidazo[1,2-a]pyridine ring system substituted with a 4-fluorophenyl group at position 2 and a formyl group at position 3.

Key Physicochemical Data:

PropertyValue / Description
CAS Registry Number 425658-37-3
IUPAC Name This compound
Molecular Formula C₁₄H₉FN₂O
Molecular Weight 240.23 g/mol
Appearance Pale yellow to off-white solid
Melting Point ~158–160 °C (Experimental/Predicted range)
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in EtOH; insoluble in water.[3][4]
Electronic Features The C3 position is electron-rich, facilitating electrophilic substitution, but the formyl group renders it reactive toward nucleophiles. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring.

Part 3: Synthetic Methodology

The most authoritative route for synthesizing this compound involves a two-step sequence: the construction of the imidazo[1,2-a]pyridine core followed by regioselective formylation.

Step 1: Cyclocondensation (Hantzsch-type Reaction)

The core scaffold is synthesized by the condensation of 2-aminopyridine with 2-bromo-4'-fluoroacetophenone . This reaction typically proceeds in refluxing ethanol or acetone. The nitrogen of the pyridine ring attacks the alpha-carbon of the ketone, followed by cyclization involving the exocyclic amino group.

Step 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde at the C3 position is achieved using the Vilsmeier-Haack reagent (POCl₃/DMF). The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic (similar to the C3 of indole), allowing for facile electrophilic aromatic substitution.

Reaction Workflow Diagram:

Synthesis Start1 2-Aminopyridine Inter 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (Intermediate) Start1->Inter Reflux (EtOH) -HBr, -H2O Start2 2-Bromo-4'-fluoroacetophenone Start2->Inter Product 2-(4-Fluorophenyl)imidazo[1,2-a] pyridine-3-carbaldehyde Inter->Product Electrophilic Subst. (C3 Formylation) Reagent Vilsmeier-Haack Reagent (POCl3 / DMF) Reagent->Product Reagent

Caption: Two-step synthetic pathway: Cyclization of precursors followed by C3-selective formylation.

Part 4: Chemical Reactivity & Derivatization

The C3-aldehyde is the primary "warhead" for chemical modification. Its reactivity is modulated by the electron-donating nature of the fused ring system.

Schiff Base Formation (Imines)

Reaction with primary amines or hydrazines yields Schiff bases or hydrazones. These derivatives are extensively explored for antimicrobial and anti-tubercular activity.[5][6]

  • Reagents: R-NH₂, Ethanol, catalytic Acetic Acid.

  • Mechanism:[7][8] Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Knoevenagel Condensation

The aldehyde undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form acrylonitrile derivatives.

  • Application: Synthesis of fluorescent dyes and potential anticancer agents.

Oxidation and Reduction
  • Oxidation: Converts the aldehyde to the corresponding carboxylic acid (using KMnO₄ or NaClO₂).

  • Reduction: Yields the hydroxymethyl derivative (using NaBH₄), often used to alter solubility profiles.

Reactivity Map:

Reactivity Center 2-(4-F-Ph)imidazo[1,2-a] pyridine-3-CHO Schiff Schiff Bases / Hydrazones (Antimicrobial) Center->Schiff R-NH2 / H+ Alcohol Hydroxymethyl Derivative (Reduction) Center->Alcohol NaBH4 Acid Carboxylic Acid (Oxidation) Center->Acid KMnO4 Olefin Cinnamyl-type Systems (Knoevenagel) Center->Olefin Malononitrile / Base

Caption: Divergent synthesis map showing key functional transformations of the C3-aldehyde handle.[8]

Part 5: Detailed Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of the Intermediate
  • Dissolve: 2-Aminopyridine (10 mmol) and 2-bromo-4'-fluoroacetophenone (10 mmol) in absolute ethanol (30 mL).

  • Reflux: Heat the mixture at reflux for 6–8 hours. A solid precipitate usually forms.

  • Neutralization: Cool to room temperature. If the hydrobromide salt precipitates, filter it. Suspend the solid in water and neutralize with saturated NaHCO₃ solution to release the free base.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol/water.

    • Yield: Typically 70–85%.

Protocol B: Vilsmeier-Haack Formylation
  • Preparation of Reagent: In a round-bottom flask, cool DMF (5 mL) to 0°C. Add POCl₃ (1.5 eq) dropwise with stirring. Stir for 30 min to form the Vilsmeier salt (white/yellowish solid may form).

  • Addition: Dissolve the intermediate from Protocol A (5 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–5 hours. Monitor by TLC.

  • Hydrolysis: Pour the reaction mixture into crushed ice/water. Basify to pH 8–9 using 10% NaOH or Na₂CO₃ solution.

  • Isolation: The product will precipitate as a pale yellow solid. Filter, wash with copious water, and dry.

  • Characterization: Recrystallize from ethanol or DMF/ethanol.

    • Expected 1H NMR (DMSO-d6): δ ~9.8-10.0 (s, 1H, CHO), ~8.5 (d, 1H, H-5), 7.0-8.0 (m, aromatic protons).

Part 6: Biological Relevance & Applications

  • GABA-A Receptor Modulation: The imidazo[1,2-a]pyridine core is the scaffold of Zolpidem (Ambien). While Zolpidem has a 3-amide-like substituent, the 3-formyl derivative is a key precursor for synthesizing analogs with varied binding affinities for the benzodiazepine site of the GABA-A receptor.

  • Anticancer Activity: Schiff bases derived from this aldehyde have shown cytotoxicity against human cancer cell lines (e.g., MCF-7, HeLa). The 4-fluorine atom is critical here, as it often improves metabolic stability and enhances binding interactions via halogen bonding.

  • Fluorescent Probes: Due to the extended conjugation (especially after Knoevenagel condensation), derivatives often exhibit fluorescence, making them useful as biological probes or in materials science (OLEDs).

References

  • Guseinov, F. I., et al. (2025).[3] 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.[3] IUCrData. (Note: Describes the isomeric 2-CHO compound, providing critical comparative structural data).

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. (Authoritative review on the synthesis of the core scaffold).

  • Saeed, A., et al. (2025). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. (Protocol for Schiff base derivatives).

  • Chem-Impex International. Product Data: this compound. (Physical property verification).

Sources

The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif is present in several marketed drugs, demonstrating its therapeutic potential across a wide range of diseases. Notable examples include zolpidem for insomnia, alpidem as an anxiolytic, and zolimidine for the treatment of peptic ulcers.[1][2][3] The synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the imidazo[1,2-a]pyridine ring system have made it a fertile ground for the discovery of novel therapeutic agents.[3] This guide provides an in-depth technical overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) modulatory effects. For each area, we will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their evaluation.

I. Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated remarkable potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][4] Their multifaceted approach targets key cellular processes essential for cancer progression, including cell signaling, cell division, and epigenetic regulation.

A. Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of imidazo[1,2-a]pyridines are often attributed to their ability to inhibit crucial enzymes and proteins that drive cancer cell proliferation and survival.

1. Kinase Inhibition: Halting Aberrant Cell Signaling

Many cancers are driven by the dysregulation of protein kinases, which act as key nodes in cell signaling pathways. Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent inhibitors of several oncogenic kinases.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell growth, survival, and proliferation. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors.[1][5] By blocking this pathway, these compounds can effectively induce apoptosis and arrest the cell cycle in cancer cells.[4] One derivative, for instance, exhibited a potent PI3Kα inhibition with an IC50 of 2 nM.[1]

  • Other Kinases: Imidazo[1,2-a]pyridine-based compounds have also shown inhibitory activity against other important kinases such as DYRK1A and CLK1, which are implicated in neurodegenerative diseases and cancer.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

2. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. One such compound demonstrated potent antiproliferative activity with an IC50 value of 60 nM against Jurkat cells.

3. Histone Deacetylase (HDAC) Inhibition: Modulating Gene Expression

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. Imidazo[1,2-a]pyridine-based compounds have been developed as selective HDAC6 inhibitors, demonstrating promising anticancer activity.

B. Quantitative Data: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-basedPI3KαT47D (Breast)>10[1]
Thiazole-substituted Imidazo[1,2-a]pyridinePI3KCAA375 (Melanoma)0.14[1]
Thiazole-substituted Imidazo[1,2-a]pyridinePI3KCAHeLa (Cervical)0.21[1]
Imidazo[1,2-a]pyridine (IP-5)-HCC1937 (Breast)45[2]
Imidazo[1,2-a]pyridine (IP-6)-HCC1937 (Breast)47.7[2]
Imidazo[1,2-a]pyridine (IP-7)-HCC1937 (Breast)79.6[2]
Imidazo[1,2-a]pyridine (Compound 5b)TubulinJurkat0.06
Imidazo[1,2-a]pyridine-basedHDAC6MGC-803 (Gastric)0.95
C. Experimental Protocols: Evaluating Anticancer Activity

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Imidazo[1,2-a]pyridine Derivatives Seed_Cells->Add_Compound Incubate_48h Incubate (48-72h) Add_Compound->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for the MTT cell viability assay.

2. In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor. The amount of phosphorylation is typically detected using a labeled ATP analog or a specific antibody.

  • Protocol (ATP Competition Assay):

    • Add the kinase, a fluorescently labeled substrate, and the imidazo[1,2-a]pyridine derivative to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at room temperature.

    • Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

  • Principle: The polymerization of tubulin is monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.

  • Protocol (Fluorescence-based):

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the imidazo[1,2-a]pyridine derivative and a fluorescent reporter dye (e.g., DAPI) to the tubulin solution.

    • Initiate polymerization by incubating the mixture at 37°C.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Compare the polymerization kinetics in the presence and absence of the inhibitor to determine its effect.

4. HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of histone deacetylases.

  • Principle: A fluorogenic HDAC substrate is incubated with an HDAC enzyme. In the presence of an inhibitor, the deacetylation of the substrate is blocked, preventing the subsequent cleavage and release of the fluorophore.

  • Protocol:

    • Add the HDAC enzyme, the fluorogenic substrate, and the imidazo[1,2-a]pyridine derivative to the wells of a microplate.

    • Incubate at 37°C for a specified time.

    • Add a developer solution that cleaves the deacetylated substrate to release the fluorophore.

    • Measure the fluorescence to determine the extent of HDAC inhibition.

    • Calculate the percentage of inhibition and determine the IC50 value.

II. Antimicrobial and Antiviral Activities: Combating Infectious Diseases

Imidazo[1,2-a]pyridine derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria, fungi, and viruses, making them promising candidates for the development of new anti-infective agents.[2][6]

A. Antibacterial and Antifungal Activity

Several studies have reported the synthesis of novel imidazo[1,2-a]pyridine derivatives with potent antibacterial and antifungal activities.[6] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

  • Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some have been shown to target essential cellular processes in microbes. For instance, in the context of tuberculosis, imidazo[1,2-a]pyridines have been found to inhibit the cytochrome bc1 complex of Mycobacterium tuberculosis, a crucial component of the electron transport chain.[7]

  • Quantitative Data: A series of imidazo[1,2-a]pyridine derivatives linked to secondary amines exhibited potent activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa.[6] Another study on imidazo[1,2-a]pyridine-chalcone hybrids against Aspergillus fumigatus reported MIC values ranging from 47.65 to 180.94 µM.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Prepare a twofold serial dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

B. Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have shown promise as antiviral agents against a variety of viruses, including influenza virus.

  • Mechanism of Action: One study identified an imidazo[1,2-a]pyrazine derivative that acts as a potential inhibitor of the influenza virus nucleoprotein (NP). By binding to NP, the compound induces its aggregation and prevents its nuclear accumulation, thereby inhibiting viral replication.

  • Quantitative Data: An imidazo[1,2-a]pyrazine derivative, A4, was found to be a potent inhibitor of influenza virus with an EC50 value of 2.75 µM.

Experimental Protocol: Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

  • Grow a confluent monolayer of host cells in a multi-well plate.

  • Infect the cells with a known amount of virus in the presence of serial dilutions of the imidazo[1,2-a]pyridine derivative.

  • After an adsorption period, overlay the cells with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells.

  • Incubate the plates until plaques (zones of cell death) are visible.

  • Stain the cells and count the number of plaques. The reduction in the number of plaques in the presence of the compound is used to determine its antiviral activity (EC50).

III. Anti-inflammatory Effects: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[2][8]

A. Mechanism of Action
  • COX Inhibition: Some imidazo[1,2-a]pyridine derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[8] A study reported a derivative with high potency and selectivity against the COX-2 enzyme (IC50 = 0.07 µM).

  • Modulation of NF-κB and STAT3 Pathways: The NF-κB and STAT3 signaling pathways are central regulators of inflammation. Imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of these pathways, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[2][9]

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_0 Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Inhibits Imidazopyridine->NFkB Inhibits Translocation NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

B. Experimental Protocols

1. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is commonly used to screen for anti-inflammatory activity.

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and NO production.

  • After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • A decrease in nitrite levels indicates inhibition of NO production and anti-inflammatory activity.

2. Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

  • Administer the imidazo[1,2-a]pyridine derivative to rats orally or intraperitoneally.

  • After a set period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.

  • A reduction in paw swelling compared to the control group indicates anti-inflammatory activity.

IV. Central Nervous System (CNS) Activity: Modulating Neuronal Function

Imidazo[1,2-a]pyridine derivatives are well-known for their effects on the CNS, with several marketed drugs acting as anxiolytics and hypnotics.[10]

A. Mechanism of Action: Targeting GABA-A Receptors

The primary mechanism of action for the CNS effects of many imidazo[1,2-a]pyridines is their interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain. These compounds act as positive allosteric modulators, binding to the benzodiazepine site on the receptor and enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in sedative, anxiolytic, and anticonvulsant effects.[1]

B. Experimental Protocols

1. GABA-A Receptor Binding Assay

This in vitro assay measures the affinity of a compound for the GABA-A receptor.

  • Prepare a membrane fraction from a brain region rich in GABA-A receptors (e.g., cerebellum).

  • Incubate the membranes with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil) in the presence of various concentrations of the imidazo[1,2-a]pyridine derivative.

  • After incubation, separate the bound and free radioligand by filtration.

  • Measure the amount of bound radioactivity to determine the displacement of the radioligand by the test compound.

  • Calculate the Ki value to quantify the binding affinity.

2. In Vivo Models for Anxiolytic Activity

Several animal models are used to assess the anxiolytic potential of compounds.

  • Elevated Plus Maze: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Light-Dark Box: This model utilizes the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

V. Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of a wide array of therapeutic agents. The extensive research into their biological activities has unveiled their potential to combat some of the most challenging diseases of our time, from cancer and infectious diseases to inflammatory disorders and CNS ailments. The multi-targeting capabilities of some of these derivatives, such as the dual PI3K/mTOR inhibitors, highlight the potential for developing highly effective and specific therapies.

Future research in this field will likely focus on several key areas:

  • Structure-Activity Relationship (SAR) and Lead Optimization: Continued exploration of the chemical space around the imidazo[1,2-a]pyridine core will undoubtedly lead to the discovery of even more potent and selective compounds.

  • Mechanism of Action Studies: A deeper understanding of the precise molecular targets and signaling pathways modulated by these derivatives will be crucial for their rational design and clinical development.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical evaluation in relevant animal models is essential to translate the promising in vitro activities into tangible therapeutic benefits.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies may be required to enhance the bioavailability and target-specific delivery of these compounds.

VI. References

  • Aliwaini S, Awadallah A, Morjan R, et al. Novel imidazo [1, 2-a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2019;18(1):830-837. [Link]

  • Afshari H, Noori S, Nourbakhsh M, et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts. 2024;14(2):e27618. [Link]

  • Lozano-Lomen L, et al. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. 2025. [Link]

  • Al-Tel TH, Al-Qawasmeh RA, Zaarour R. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][8]benzothiazole motifs. Eur J Med Chem. 2011;46(6):2374-2381. [Link]

  • Deep A, Bhatia RK, Kaur R, et al. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr Top Med Chem. 2017;17(2):238-250. [Link]

  • Afshari H, Noori S, Nourbakhsh M, et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. 2024. [Link]

  • Ferreira LAP, Caruso L, Nadur NF, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. 2026. [Link]

  • Ferreira LAP, Caruso L, Nadur NF, et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2024. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • Sadek B, et al. Anti-Anxiety and Sedative Profile Evaluation of Imidazo[1,2-a]Pyridine Derivatives. ResearchGate. 2025. [Link]

  • Samanta S, et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. 2023. [Link]

  • Al-Qatati A, et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. 2022. [Link]

  • Atwell GJ, et al. Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry. 2006. [Link]

  • Lee J, et al. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. 2014. [Link]

  • Kung MP, et al. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. J Med Chem. 2003. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Raju B, et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024. [Link]

  • Movahed A, et al. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Infectious Disorders - Drug Targets. 2024. [Link]

  • Zhang Y, et al. Design, Synthesis, and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. 2023. [Link]

  • Lee S, et al. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. 2017. [Link]

  • Liu Y, et al. In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI. 2022. [Link]

  • Bouyahya A, et al. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC. 2017. [Link]

  • Movahed A, et al. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. SpringerLink. 2023. [Link]

  • Narayan A, et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. 2024. [Link]

  • Wang Z, et al. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. MDPI. 2023. [Link]

  • Kumar A, et al. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. 2016. [Link]

Sources

An In-depth Technical Guide to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural characteristics, synthesis protocols, and its emerging role as a versatile intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically used drugs.[1] This nitrogen-bridged heterocyclic system is present in medications such as zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (an antiulcer agent).[2] The rigid, planar structure of the imidazo[1,2-a]pyridine ring system allows it to effectively interact with various biological targets. The introduction of substituents at the 2- and 3-positions of this scaffold allows for the fine-tuning of its pharmacological properties.

The subject of this guide, this compound, combines three key structural features: the imidazo[1,2-a]pyridine core, a 4-fluorophenyl group at the 2-position, and a reactive carbaldehyde (aldehyde) group at the 3-position. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group serves as a crucial synthetic handle for further molecular elaboration.[3] These features make it a valuable building block for creating diverse chemical libraries for drug screening.

Molecular Structure and Physicochemical Properties

The core of the molecule is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring.[1] A fluorophenyl group is attached to the carbon at position 2, and a carbaldehyde group is attached to the carbon at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₉FN₂OChem-Impex[3]
Molecular Weight240.23 g/mol Chem-Impex[3]
AppearanceLikely a solid at room temperatureInferred from related compounds[4]
Hydrogen Bond Acceptors3ChemChart[5]
Hydrogen Bond Donors0ChemChart[5]
Rotatable Bonds2ChemChart[5]

Note: Some physical properties are estimated based on closely related structures due to the limited availability of experimental data for this specific compound.

Synthesis of this compound

The synthesis of the target molecule is a two-step process. First, the 2-(4-fluorophenyl)imidazo[1,2-a]pyridine precursor is synthesized. This is followed by the introduction of the carbaldehyde group at the 3-position via a formylation reaction.

Step 1: Synthesis of the Precursor 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

A common and effective method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.[6] In this case, 2-aminopyridine is reacted with 2-bromo-1-(4-fluorophenyl)ethanone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure. The crude product is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting solid can be purified by recrystallization or column chromatography on silica gel.

Synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine cluster_reactants Reactants cluster_product Product 2-aminopyridine 2-Aminopyridine precursor 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine 2-aminopyridine->precursor Condensation alpha-haloketone 2-Bromo-1-(4-fluorophenyl)ethanone alpha-haloketone->precursor

Caption: Synthesis of the precursor.

Step 2: Formylation at the 3-Position via Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the 3-position of the 2-arylimidazo[1,2-a]pyridine core is efficiently achieved through the Vilsmeier-Haack reaction.[4][7] This reaction utilizes a Vilsmeier reagent, which is typically formed from a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

The mechanism involves the formation of a chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃.[8] The electron-rich imidazo[1,2-a]pyridine then attacks this electrophilic species, leading to the formation of an iminium intermediate. Subsequent hydrolysis yields the desired aldehyde.[8]

Experimental Protocol:

A highly efficient microwave-assisted method has been reported for this transformation.[2][7]

  • Reagent Preparation: In a microwave-safe reaction vessel, add the precursor 2-(4-fluorophenyl)imidazo[1,2-a]pyridine (1 equivalent) and a green reaction medium such as PEG-400.

  • Vilsmeier Reagent Addition: To this mixture, add a pre-mixed solution of DMF (as the one-carbon source) and POCl₃ (the Vilsmeier-Haack reagent).[2]

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a specified power and temperature (e.g., 400W, 90°C) for a short duration.[7]

  • Work-up and Purification: After cooling, the reaction mixture is quenched with a solution of sodium acetate in water.[9] The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Vilsmeier-Haack Formylation cluster_reactants Reactants cluster_product Product precursor 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine target This compound precursor->target Formylation vilsmeier Vilsmeier Reagent (DMF/POCl3) vilsmeier->target

Caption: Vilsmeier-Haack formylation step.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the 4-fluorophenyl ring. A distinct singlet in the downfield region (around 9-10 ppm) would correspond to the aldehyde proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the aldehyde group will appear as a characteristic signal in the downfield region (around 180-190 ppm). The carbon atoms attached to the fluorine will show coupling (splitting) with the ¹⁹F nucleus.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.23 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The this compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functionality allows for various chemical transformations, including:

  • Reductive amination: To introduce diverse amine side chains.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Condensation reactions: With various nucleophiles to create more complex heterocyclic systems.

A study on fluorinated imidazo[1,2-a]pyridine derivatives revealed that a closely related compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide, exhibited antipsychotic-like activity.[11][12] This finding underscores the potential of the 2-(4-fluorophenyl)imidazo[1,2-a]pyridine scaffold in developing novel treatments for central nervous system disorders.[11]

Furthermore, the broader class of imidazo[1,2-a]pyridine derivatives has been investigated for a wide array of pharmacological activities, including:

  • Antifungal and antibacterial agents[13]

  • Anticancer agents[12]

  • Antituberculosis agents[12]

Applications in Drug Discovery cluster_activities Potential Therapeutic Areas start This compound derivatives Diverse Chemical Library start->derivatives Chemical Synthesis screening High-Throughput Screening derivatives->screening leads Lead Compounds screening->leads cns CNS Disorders (e.g., Antipsychotics) leads->cns Optimization antimicrobial Antimicrobial Agents leads->antimicrobial anticancer Anticancer Agents leads->anticancer

Caption: Workflow for drug discovery.

Conclusion

This compound represents a strategically important molecule in the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, and its structural features, particularly the reactive aldehyde group, make it an ideal starting point for the development of new therapeutic agents. The demonstrated biological activity of closely related analogs highlights the promise of this scaffold in addressing a range of diseases, from infectious diseases to central nervous system disorders. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Zhou, X., et al. (2026).
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400.
  • Marcinkowska, M., et al. (2016). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. European Journal of Medicinal Chemistry, 124, 56-69.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ChemChart. (n.d.). This compound (425658-37-3). Retrieved from [Link]

  • El-Faham, A., et al. (2013). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1833.
  • ResearchGate. (2025). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • National Institutes of Health. (2024). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]

  • ERIC. (2017). EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • ResearchGate. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis of Biologically Active and Novel Antifungal Agents Like Substituted Hetero Aryl amines of Dihydro Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Vilsmeier-Haack reaction- A Non-classical Approach. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • RSC Publishing. (n.d.). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

Sources

Methodological & Application

One-Pot Synthesis of Imidazo[1,2-a]pyridine Derivatives: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2][3] This privileged heterocyclic structure is a key component in a range of therapeutics, including well-known anxiolytic and hypnotic agents like zolpidem and alpidem.[3][4] Its broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, continues to drive significant research interest.[1][2][5] This guide provides an in-depth exploration of the efficient one-pot synthesis of imidazo[1,2-a]pyridine derivatives, with a focus on the elegant and powerful Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1][2][6]

The Strategic Advantage of One-Pot Multicomponent Reactions

Traditional multi-step synthetic routes are often plagued by challenges such as lengthy reaction times, the need for purification of intermediates, and the generation of significant chemical waste.[7] One-pot multicomponent reactions (MCRs) offer a streamlined and environmentally conscious alternative by combining multiple starting materials in a single reaction vessel to construct complex molecules in a single operation.[7] This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[1]

The isocyanide-based GBB reaction stands out as a premier method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][8] This three-component condensation of an aldehyde, a 2-aminopyridine, and an isocyanide offers a high degree of molecular diversity from readily available starting materials.

Reaction Mechanism: The Groebke-Blackburn-Bienaymé Reaction

The GBB reaction proceeds through a fascinating cascade of chemical events. The generally accepted mechanism is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (imine) intermediate. The protonated imine is then attacked by the nucleophilic isocyanide, leading to a nitrilium ion intermediate. Subsequent intramolecular cyclization via attack by the pyridine nitrogen atom forms a five-membered ring, which after proton transfer and tautomerization yields the final 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R1CHO Aldehyde (R1CHO) SchiffBase Schiff Base (Imine Intermediate) R1CHO->SchiffBase + 2-Aminopyridine - H2O Aminopyridine 2-Aminopyridine Aminopyridine->SchiffBase Isocyanide Isocyanide (R3NC) NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon SchiffBase->NitriliumIon + Isocyanide CyclizedIntermediate Cyclized Intermediate NitriliumIon->CyclizedIntermediate Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine CyclizedIntermediate->Product Proton Transfer & Tautomerization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols

The following protocols are illustrative examples of one-pot syntheses of imidazo[1,2-a]pyridine derivatives, showcasing different energy sources and catalytic systems.

Protocol 1: Ultrasound-Assisted Green Synthesis in Water

This protocol highlights an environmentally friendly approach utilizing ultrasound irradiation and water as a green solvent.[1]

Materials and Equipment:

  • Aldehyde (e.g., furfural)

  • 2-Aminopyridine

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Phenylboronic acid (PBA) as a catalyst

  • Water (deionized)

  • Ethyl acetate

  • Branson 1510 ultrasonic bath (or equivalent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL sealed vial, combine the aldehyde (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.0 mmol, 1.0 equiv.), and the isocyanide (1.0 mmol, 1.0 equiv.).

  • Add a solution of phenylboronic acid (10 mol%) in water (1 M).

  • Seal the vial and place it in an ultrasonic bath operating at 42 kHz ± 6%.

  • Sonicate the reaction mixture at room temperature for 4 hours. For potentially higher yields, the reaction can be conducted at 60°C.[1]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Optimization Insights: Initial attempts without a catalyst or in the absence of a solvent under ultrasound irradiation show no product formation.[1] While catalysts like NH4Cl can be used, phenylboronic acid has been shown to provide higher yields in this specific aqueous system.[1]

ComponentRoleExampleMolar Ratio
AldehydeElectrophileFurfural1.0
2-AminopyridineNucleophile2-Aminopyridine1.0
IsocyanideNucleophileCyclohexyl isocyanide1.0
CatalystLewis AcidPhenylboronic acid0.1
SolventGreen MediumWater-

Table 1: Reagents for Ultrasound-Assisted Synthesis.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter timeframes.[2]

Materials and Equipment:

  • Azido-substituted aldehyde (e.g., 2-azidobenzaldehyde)

  • 2-Aminopyridine

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Ammonium chloride (NH4Cl) as a catalyst

  • Ethanol

  • Microwave reactor (e.g., CEM Discover)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and ammonium chloride (20 mol%).[2]

  • Dissolve the components in ethanol (1 M).

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to 60°C for 30 minutes using microwave irradiation (150 W).[2]

  • Monitor the reaction by TLC.

  • Once the starting materials have been consumed, remove the solvent under reduced pressure.

  • The resulting crude product can be used directly in subsequent reactions or purified by column chromatography.

Causality Behind Experimental Choices: The use of microwave heating dramatically reduces the reaction time from hours to minutes compared to conventional heating.[2] Ammonium chloride serves as an effective and inexpensive catalyst for this transformation.[2][9]

Microwave_Workflow Start Combine Reactants & Catalyst in Microwave Vial Microwave Microwave Irradiation (60°C, 30 min) Start->Microwave TLC Monitor by TLC Microwave->TLC Workup Solvent Removal TLC->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification

Caption: Workflow for microwave-assisted imidazo[1,2-a]pyridine synthesis.

Protocol 3: Iodine-Catalyzed Synthesis at Room Temperature

This protocol demonstrates a mild and efficient synthesis using iodine as a catalyst, which is notable for its low cost and benign nature.[7]

Materials and Equipment:

  • Aryl aldehyde

  • 2-Aminopyridine

  • tert-Butyl isocyanide

  • Iodine (I2)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and tert-butyl isocyanide (1.0 equiv.) in ethanol.

  • Add a catalytic amount of iodine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated through standard workup procedures, typically involving solvent evaporation and purification by column chromatography.

Expert Insights: The use of iodine as a catalyst provides a cost-effective and environmentally friendly method for the synthesis of these derivatives under mild conditions.[7] This approach avoids the need for metal catalysts and elevated temperatures.[7]

Applications in Drug Discovery and Beyond

The synthetic versatility of one-pot methods allows for the rapid generation of libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening. This is invaluable in the early stages of drug discovery for identifying lead compounds with desired biological activities. The diverse functionalities that can be introduced onto the scaffold have led to the development of compounds with applications as:

  • Anticancer agents: Targeting various pathways involved in tumor progression.[6]

  • Antitubercular agents: Showing promise against multidrug-resistant strains of Mycobacterium tuberculosis.[10]

  • Antimicrobial and antifungal agents. [5]

  • Fluorescent probes and materials: Their photophysical properties make them suitable for applications in bioimaging and optoelectronics.[1]

Conclusion

The one-pot synthesis of imidazo[1,2-a]pyridine derivatives, particularly through the Groebke-Blackburn-Bienaymé reaction, represents a highly efficient, atom-economical, and versatile strategy for accessing this important class of heterocyclic compounds. The methodologies presented here, utilizing ultrasound, microwave irradiation, or mild iodine catalysis, offer researchers a powerful toolkit to accelerate the discovery and development of novel therapeutics and functional materials. The ability to rapidly create diverse molecular architectures from simple starting materials underscores the power of multicomponent reactions in modern organic synthesis.

References

  • Lopez-Cardenas, J., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 29(1), 253. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38081-38091. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • de Oliveira, B. G., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Shaik, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 01014. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]

  • Valle-Salgado, M., et al. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 14(1), 61. [Link]

  • de Oliveira, B. G., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Das, P., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 795-817. [Link]

  • Quezada-Soto, A., et al. (2024). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. [Link]

  • Khan, M., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 301, 117629. [Link]

  • Kumar, A., et al. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

Sources

Application Notes & Protocols: Green Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Routes to a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-cancer, antiviral, anti-inflammatory, and analgesic properties, leading to their incorporation in numerous commercial drugs.[1][4] Traditionally, the synthesis of this scaffold has often relied on methods that involve harsh conditions, hazardous organic solvents, and lengthy reaction times, generating significant chemical waste.[1]

In alignment with the principles of green chemistry, the development of sustainable synthetic methodologies is not merely an academic exercise but a critical necessity for environmentally responsible drug development and chemical manufacturing. This guide provides an in-depth exploration of field-proven, green synthetic protocols for imidazo[1,2-a]pyridines. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and innovate in their own work. The protocols detailed herein prioritize the use of alternative energy sources, aqueous media, multicomponent reactions, and environmentally benign catalysts to enhance efficiency, reduce waste, and improve the overall safety profile of the synthesis.

Methodology 1: Microwave-Assisted Heteroannulation in Aqueous Media

Principle and Justification

Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules through dielectric loss, leading to dramatic reductions in reaction times compared to conventional heating.[5] This rapid, uniform heating often results in higher yields and cleaner reaction profiles by minimizing the formation of side products.

This protocol describes a catalyst-free heteroannulation reaction between 2-aminopyridines and α-bromoketones.[5] The choice of a water-isopropanol (H₂O-IPA) mixture as the solvent system is strategic. Water is the ultimate green solvent, while the addition of a co-solvent like IPA enhances the solubility of organic reactants, which can be a limitation of purely aqueous systems.[5] The absence of a catalyst simplifies the reaction setup and purification process, further enhancing the green credentials of this method.

General Reaction Mechanism

The reaction proceeds via an initial SN2 reaction between the exocyclic nitrogen of 2-aminopyridine and the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

cluster_0 Step 1: S_N2 Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-Aminopyridine C Intermediate Salt A->C Nucleophilic Attack B α-Bromoketone B->C D Cyclized Intermediate C->D Pyridine N attacks Carbonyl C E Imidazo[1,2-a]pyridine D->E -H₂O A Combine Aldehyde, 2-Aminopyridine, Isocyanide, Catalyst in H₂O B Place sealed vial in Ultrasonic Bath (42 kHz) A->B C Sonicate at 60 °C for 4h B->C D Monitor by TLC C->D E Aqueous Workup (Extraction with Ethyl Acetate) D->E F Dry Organic Layer (Na₂SO₄) E->F G Concentrate in vacuo F->G H Purify by Flash Chromatography G->H I Pure Imidazo[1,2-a]pyridine H->I cluster_micelle Hydrophobic Core of SDS Micelle cluster_aqueous Aqueous Phase Reactants Aldehyde + 2-Aminopyridine + Alkyne + Cu(I) Catalyst Propargylamine Propargylamine Intermediate Reactants->Propargylamine A³-Coupling Cyclization 5-exo-dig Cyclization Propargylamine->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product SDS SDS Monomers Micelle SDS Micelle SDS->Micelle [SDS] > CMC

Sources

A Practical Guide to the Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide provides a detailed, experience-driven protocol for the synthesis of N-substituted-2-aryl-imidazo[1,2-a]pyridine-3-carboxamides, a class of compounds with significant therapeutic potential, particularly in the development of novel antituberculosis agents.[3][4][5][6] We focus on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3-CR), an efficient and versatile method for constructing this heterocyclic system.[7][8][9] This document outlines the reaction mechanism, provides a step-by-step protocol for synthesis and purification, discusses strategies for optimizing reaction conditions, and presents a troubleshooting guide for common experimental challenges.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a recurring motif in a variety of commercial drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[1][2][10] Its rigid, planar structure and ability to engage in various intermolecular interactions make it an ideal foundation for designing molecules that can bind to diverse biological targets. Specifically, derivatives with a carboxamide group at the 3-position have garnered significant attention for their potent biological activities, including anticancer, anti-inflammatory, and notably, antitubercular properties.[3][6][10]

The challenge in drug discovery lies in rapidly accessing a wide range of structurally diverse analogs for structure-activity relationship (SAR) studies. Multicomponent reactions (MCRs) are exceptionally well-suited for this task. The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, has become the method of choice for synthesizing substituted imidazo[1,2-a]pyridines due to its operational simplicity, high atom economy, and the ability to generate complex products from readily available starting materials in a single step.[7][9][11]

Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful tool that condenses a 2-amino(hetero)arene, an aldehyde, and an isocyanide to form the fused imidazo-heterocycle.[9][11] This one-pot process is typically catalyzed by a Brønsted or Lewis acid.

Causality Behind the Choice: Why choose the GBB reaction?

  • Convergence and Efficiency: Three commercially available building blocks are combined in a single operation, drastically reducing synthesis time and resource expenditure compared to traditional multi-step linear syntheses.

  • Diversity-Oriented: By simply varying the three input components (aminopyridine, aldehyde, isocyanide), a vast chemical space can be explored, which is crucial for optimizing biological activity.[9]

  • Drug-like Scaffolds: The reaction directly produces cyclic, aromatic, and drug-like structures, which is a distinct advantage over other MCRs like the Ugi reaction that typically yield linear, peptide-like products.[9]

Reaction Mechanism

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine) intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine. A subsequent intramolecular cyclization via nucleophilic attack by the endocyclic pyridine nitrogen, followed by aromatization through a proton shift, yields the final imidazo[1,2-a]pyridine product.[12]

GBB_Mechanism GBB Reaction Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cycloaddition cluster_3 Step 3: Cyclization & Aromatization R1_NH2 2-Aminopyridine R2_CHO Aldehyde Imine Schiff Base (Imine) Intermediate R1_NH2->Imine + H⁺, -H₂O R2_CHO->Imine R3_NC Isocyanide Imine_ref Protonated Imine H2O H₂O Nitrile_Ylide Nitrile Ylide Intermediate R3_NC->Nitrile_Ylide [4+1] Cycloaddition Cyclized_Int Cyclized Intermediate Nitrile_Ylide->Cyclized_Int Intramolecular Cyclization Nitrile_Ylide->Cyclized_Int Imine_ref->Nitrile_Ylide [4+1] Cycloaddition Product Imidazo[1,2-a]pyridine Product Cyclized_Int->Product [1,3]-H Shift (Aromatization)

Caption: Proposed mechanism for the GBB reaction.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol details the synthesis of N-tert-butyl-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-methylpyridine≥98%Sigma-AldrichStore under nitrogen.
4-Methoxybenzaldehyde≥98%Sigma-AldrichPurify by distillation if necessary.
tert-Butyl isocyanide98%Sigma-AldrichCaution: Volatile, toxic, and has a strong, unpleasant odor. Handle in a fume hood.[13]
Perchloric acid (HClO₄)70% in H₂OSigma-AldrichCaution: Strong oxidizer and corrosive. Handle with care.
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-AldrichUse of anhydrous solvent is critical for imine formation.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction and chromatography.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated Sodium Bicarbonate (aq)-Lab-preparedFor work-up.
Brine-Lab-preparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularSigma-AldrichFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Step-by-Step Procedure

GBB_Workflow Experimental Workflow start Start: Assemble Glassware (N₂ atmosphere) reagents 1. Charge Reactor: - 2-Amino-4-methylpyridine - Methanol start->reagents aldehyde 2. Add Aldehyde: - 4-Methoxybenzaldehyde reagents->aldehyde isocyanide 3. Add Isocyanide: - tert-Butyl isocyanide aldehyde->isocyanide catalyst 4. Add Catalyst: - HClO₄ (catalytic amount) isocyanide->catalyst reaction 5. Reaction: - Stir at room temperature - Monitor by TLC (24h) catalyst->reaction workup 6. Aqueous Work-up: - Quench with NaHCO₃ - Extract with DCM reaction->workup dry 7. Dry & Concentrate: - Dry with Na₂SO₄ - Concentrate in vacuo workup->dry purify 8. Purification: - Silica Gel Chromatography (Hexanes/EtOAc) dry->purify characterize 9. Characterization: - ¹H NMR, ¹³C NMR, HRMS purify->characterize end End: Pure Product characterize->end

Caption: Overall workflow for the synthesis and purification.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-methylpyridine (1.08 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous methanol (30 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: To the stirring solution, add 4-methoxybenzaldehyde (1.36 g, 1.22 mL, 10.0 mmol, 1.0 equiv.) followed by tert-butyl isocyanide (0.83 g, 1.13 mL, 10.0 mmol, 1.0 equiv.).

    • Expert Insight: While stoichiometric equivalents can be used, a slight excess (1.1-1.2 equiv) of the aldehyde and isocyanide can sometimes drive the reaction to completion, especially if the aminopyridine is the limiting reagent. However, this can complicate purification. For this protocol, we start with a 1:1:1 ratio.

  • Catalyst Addition: Carefully add 1-2 drops of 70% perchloric acid (HClO₄) as the catalyst. The reaction is often exothermic, and a color change to yellow or orange is typically observed.

    • Causality: The acid is crucial for catalyzing the formation of the imine intermediate, which is the rate-determining step.[10] While other acids like Sc(OTf)₃ or TsOH can be used, HClO₄ is effective and inexpensive.[7][10]

  • Reaction Monitoring: Seal the flask and stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The product spot should be UV-active and will typically have an Rf value of ~0.3-0.4.

  • Aqueous Work-up: Once the reaction is complete (as judged by TLC), pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (50 mL) to neutralize the acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the title compound as a white or off-white solid. Typical yields range from 65-85%.

Characterization (Self-Validation)

To ensure the integrity of the protocol, the final product must be rigorously characterized.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the aromatic protons on the imidazopyridine and phenyl rings, a singlet for the methyl group on the pyridine ring, a singlet for the methoxy group, and a singlet for the tert-butyl group.

  • ¹³C NMR (101 MHz, CDCl₃): Confirm the presence of all unique carbon atoms.

  • High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the compound ([M+H]⁺) to confirm its elemental composition.

Scope and Optimization

The true power of the GBB reaction lies in its broad scope. The following table illustrates how varying the starting materials can generate a library of diverse compounds.

2-AminopyridineAldehydeIsocyanideTypical Yield (%)Notes
2-Amino-5-chloropyridineBenzaldehydetert-Butyl76%[10]Electron-withdrawing groups on the pyridine are well-tolerated.
2-Aminopyridine4-NitrobenzaldehydeCyclohexyl~70-80%Electron-withdrawing groups on the aldehyde can increase the rate of imine formation.
2-Amino-4-methylpyridine2-NaphthaldehydeBenzyl~60-75%Sterically hindered aldehydes may require longer reaction times or mild heating (e.g., 40-50 °C).
2-Aminopyrazine4-Chlorobenzaldehydetert-Butyl85%[14]The reaction is not limited to aminopyridines; other amino-heterocycles work well.
2-AminopyridineFurfuraltert-Butyl~70-80%Heterocyclic aldehydes are excellent substrates.

Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Reaction 1. Inactive catalyst.2. Wet solvent/reagents.3. Deactivated aldehyde.1. Use a fresh bottle of acid or try a different Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃).2. Ensure use of anhydrous solvent and dry glassware.3. Purify the aldehyde by distillation or chromatography.
Multiple Side Products 1. Reaction too concentrated.2. Isocyanide polymerization.1. Dilute the reaction mixture.2. Add the isocyanide slowly to the reaction mixture. Avoid high temperatures.
Difficult Purification Product co-elutes with starting material or an impurity.1. Adjust the polarity of the chromatography eluent system.2. If the product is basic, a small amount of triethylamine (0.5-1%) can be added to the eluent to reduce tailing on the silica column.
Low Yield after Work-up Product is partially soluble in the aqueous layer.Perform additional extractions (4-5 times) of the aqueous layer. If the product is very polar, a continuous liquid-liquid extraction may be necessary.

References

  • Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules. Available at: [Link]

  • Chebanov, V. A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. RSC Advances. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Shaabani, S., et al. (2021). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Available at: [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, G., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. Available at: [Link]

  • Karale, S. S., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shaabani, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis. Available at: [Link]

  • El Harti, F., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • da Silva, G. G., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Chebanov, V. A., et al. (2023). Scheme 2: Diversity of GBB reaction products as precursors for Ugi... ResearchGate. Available at: [Link]

  • de Oliveira, R. B., et al. (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. Molecules. Available at: [Link]

  • Singh, V., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Archiv der Pharmazie. Available at: [Link]

  • Shaabani, S., et al. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. Available at: [Link]

  • Boltjes, A., et al. (2019). Variations of the Ugi reaction and the Groebke Bienaymé Blackburn... ResearchGate. Available at: [Link]

  • Shaabani, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: The Versatility of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Advanced Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

This document provides a detailed technical guide for researchers, material scientists, and professionals in drug development on the applications of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This versatile heterocyclic compound serves as a pivotal building block for a new generation of functional organic materials. Its unique molecular architecture, combining the electronically rich imidazo[1,2-a]pyridine core, the modulating influence of a fluorophenyl group, and the reactive potential of a carbaldehyde handle, opens up vast possibilities in optoelectronics and sensor technology. We will explore the fundamental principles governing its utility, provide detailed protocols for its synthesis and derivatization, and outline methods for characterizing its key performance attributes in material science contexts.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a fused aromatic heterocycle that has garnered significant attention not only in medicinal chemistry for its biological activities but also increasingly in material science.[1][2][3] The electron-rich nature of the imidazole ring fused with the pyridine moiety creates a planar, rigid structure with distinct photophysical properties.[4] These properties, including strong fluorescence and large Stokes shifts, make this scaffold highly attractive for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes.[5]

The subject of this guide, this compound, is strategically functionalized to maximize its utility:

  • The 2-(4-fluorophenyl) Moiety: The fluorine atom's high electronegativity influences the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which is critical for tuning emission colors and managing charge injection/transport in electronic devices. Furthermore, it can promote favorable intermolecular interactions, such as hydrogen bonding and π-π stacking, influencing solid-state packing and thin-film morphology.[6]

  • The 3-carbaldehyde Moiety: This aldehyde group is a versatile chemical handle.[7] It provides a reactive site for post-synthetic modification, allowing the core scaffold to be elaborated into more complex, conjugated systems or to be tethered to other molecules or surfaces. This is the key to creating a family of materials with tailored properties from a single, foundational building block.

Physicochemical & Spectroscopic Data

A summary of the key properties of the parent compound and related derivatives is essential for experimental design.

PropertyValue / DescriptionSource
Molecular Formula C₁₄H₉FN₂O[1][6][8][9]
Molecular Weight 240.23 g/mol [1][8][9]
Appearance Typically a colorless or pale yellow solid.[8][9]
Fluorescence Derivatives exhibit intense violet or blue fluorescence.[10]
Quantum Yield (ΦF) Can be high; up to 91% in solution for related derivatives.[10]
Solubility Generally soluble in common organic solvents like DMSO, DMF, CH₂Cl₂, and THF.-
Thermal Stability The fused aromatic core imparts good thermal stability, a key requirement for electronic devices.-

Key Application Areas & Scientific Principles

Building Block for Emissive and Charge-Transport Materials in OLEDs

The inherent fluorescence of the imidazo[1,2-a]pyridine core makes it a prime candidate for developing new emitters for OLEDs. The aldehyde functionality of this compound is the gateway to creating materials with enhanced performance.

Causality of Application:

  • Color Tuning: The aldehyde can be condensed with various aromatic amines (Schiff base formation) or active methylene compounds (Knoevenagel condensation) to extend the π-conjugated system. This extension systematically shifts the emission wavelength from the blue region toward green, yellow, or even red, allowing for precise color tuning.

  • Charge Transport: The electron-deficient nature of the pyridine part of the core, enhanced by the aldehyde and fluorophenyl groups, can facilitate electron transport. By reacting the aldehyde to introduce hole-transporting moieties (like triphenylamine), it is possible to create bipolar materials that can transport both electrons and holes, simplifying OLED device architecture.[10] Such materials can be blended into emissive layers to improve charge injection and device efficiency.[11]

Workflow for Developing an OLED Emitter

A 2-(4-fluorophenyl)imidazo [1,2-a]pyridine-3-carbaldehyde B Condensation Reaction (e.g., Knoevenagel, Wittig) A->B Starting Material C π-Extended Derivative B->C Introduce Conjugation D Purification (Column Chromatography, Sublimation) C->D Isolate Pure Material E Photophysical Characterization (UV-Vis, PL, Quantum Yield) D->E Assess Emissive Properties F Device Fabrication (Spin-coating, Evaporation) E->F Create OLED Device G Electroluminescence Testing F->G Measure Performance

Caption: Workflow for OLED material development.

Platform for Designing Selective Chemosensors

The imidazo[1,2-a]pyridine scaffold is an excellent fluorophore for sensor design. Its emission is often sensitive to the local environment, and the aldehyde group provides the perfect anchor point to introduce a specific recognition unit (receptor) for an analyte of interest (e.g., metal ions, anions).

Causality of Application:

  • Analyte Recognition: The aldehyde can be converted into a Schiff base or hydrazone containing chelating atoms (N, O, S). This creates a binding pocket for specific metal ions like Fe³⁺ or Hg²⁺.[12]

  • Signal Transduction: Upon binding the analyte, the electronic properties of the receptor unit change. This change is communicated to the imidazo[1,2-a]pyridine fluorophore through the conjugated system, resulting in a measurable change in fluorescence intensity ("turn-on" or "turn-off") or a shift in the emission wavelength. This mechanism allows for the sensitive and selective detection of the target analyte.[12]

Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The parent imidazo[1,2-a]pyridine can cause skin and eye irritation.[13]

Protocol 1: Synthesis of this compound

This protocol is a representative method based on established syntheses of similar structures.[3][14]

Principle: This is a two-step process involving an initial cyclization to form the imidazo[1,2-a]pyridine ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.

Synthetic Workflow Diagram

cluster_0 Step 1: Cyclization cluster_1 Step 2: Formylation (Vilsmeier-Haack) A 2-Aminopyridine + 2-Bromo-1-(4-fluorophenyl)ethanone B Reflux in Ethanol A->B C 2-(4-fluorophenyl)imidazo[1,2-a]pyridine B->C D Intermediate (C) C->D Purify & Proceed E POCl₃, DMF 0°C to RT D->E F Aqueous Workup (NaOH) E->F G Final Product F->G

Caption: Two-step synthesis of the target compound.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-fluorophenyl)ethanone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Synthesis of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine

  • To a 250 mL round-bottom flask, add 2-aminopyridine (10 mmol) and 2-bromo-1-(4-fluorophenyl)ethanone (10.5 mmol).

  • Add 100 mL of absolute ethanol.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The nucleophilic nitrogen of 2-aminopyridine attacks the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid and wash with cold ethanol.

  • Neutralize the crude product by dissolving/suspending it in water and adding saturated NaHCO₃ solution until effervescence ceases.

  • Filter the solid, wash with water, and dry under vacuum to yield the intermediate, 2-(4-fluorophenyl)imidazo[1,2-a]pyridine.

Part B: Formylation to Yield the Final Product

  • In a three-neck flask under an inert atmosphere (N₂ or Ar), cool 30 mL of DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ (15 mmol) dropwise while stirring. Keep the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Causality: POCl₃ and DMF react to form the electrophilic Vilsmeier reagent, which will act as the formylating agent.

  • Dissolve the intermediate from Part A (8 mmol) in 20 mL of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 3-4 hours.

  • Cool the mixture and pour it carefully onto 200 g of crushed ice.

  • Basify the solution by slowly adding 2M NaOH solution until the pH is ~9-10. A precipitate will form.

  • Stir for 1 hour, then filter the solid. Wash thoroughly with water and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Derivatization for Sensor Application via Schiff Base Formation

Principle: This protocol demonstrates the utility of the aldehyde by reacting it with an amine to form a Schiff base (imine), a common strategy for creating chemosensors.

Materials:

  • This compound (from Protocol 1)

  • 2-Aminophenol

  • Methanol

  • Glacial acetic acid (catalytic amount)

Step-by-Step Procedure:

  • Dissolve the aldehyde (1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

  • Add 2-aminophenol (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and activating it for nucleophilic attack by the amine.

  • Heat the mixture to reflux for 2-3 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture. The product will likely precipitate.

  • Filter the solid product and wash with a small amount of cold methanol.

  • Recrystallize from ethanol if necessary to obtain the pure Schiff base derivative.

  • Validation: Confirm the formation of the imine bond (-CH=N-) using FT-IR (disappearance of C=O stretch, appearance of C=N stretch) and NMR spectroscopy.

Protocol 3: Characterization of Photophysical Properties

Principle: This protocol outlines the standard procedure for measuring the absorption and emission properties of a fluorescent material using UV-Vis and fluorescence spectroscopy.

Materials:

  • Synthesized compound (e.g., the Schiff base from Protocol 2)

  • Spectroscopic grade solvent (e.g., THF, Dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

Step-by-Step Procedure:

  • Stock Solution: Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 10⁻³ M.

  • Working Solution: Prepare a dilute working solution (e.g., 10⁻⁵ to 10⁻⁶ M) from the stock solution. The absorbance at the λₘₐₓ should be below 0.1 to avoid inner filter effects in fluorescence measurements.

  • UV-Vis Absorption:

    • Record the absorption spectrum of the working solution from ~250 nm to 600 nm using the spectrophotometer.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Emission:

    • Using the fluorometer, set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

    • Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm.

    • Identify the wavelength of maximum emission (λₑₘ).

  • Data Analysis:

    • Stokes Shift: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λₑₘ - λₘₐₓ.

    • Quantum Yield (Optional but Recommended): Determine the fluorescence quantum yield (ΦF) using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Conclusion

This compound is more than a single molecule; it is a strategic platform for innovation in material science. Its robust and tunable photophysical properties, combined with a synthetically accessible reactive handle, provide researchers with a powerful tool to construct novel materials for OLEDs, sensors, and other optoelectronic applications. The protocols and principles outlined in this document serve as a foundational guide for harnessing the full potential of this promising compound.

References

  • Taylor & Francis Online. (n.d.). Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • ResearchGate. (2025). 3-arylthioimidazo[1,2-a]pyridine derivatives: A theoretical and experimental study of its photophysical properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Royal Society of Chemistry. (n.d.). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • PubMed. (2025). 3-(4-Fluoro-phen-yl)imidazo[1,2- a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enhanced electron injection and efficiency in blended-layer organic light emitting diodes with aluminium cathodes: new 2,5-diaryl-1,3,4-oxadiazole–fluorene hybrids incorporating pyridine units. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ACS Publications. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. Retrieved from [Link]

  • PubMed Central. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Retrieved from [Link]

  • PubMed Central. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of nitrogen-containing heterocycles. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3][4] However, their unique physicochemical properties, particularly the presence of a basic nitrogen atom, can present specific challenges during purification.

This document provides in-depth, field-proven insights into troubleshooting common purification issues, offering not just solutions but also the underlying chemical principles. Our goal is to empower you to diagnose problems effectively and develop robust, validated purification protocols.

Diagram: General Purification Workflow

Below is a typical decision-making workflow for purifying crude imidazo[1,2-a]pyridine compounds.

PurificationWorkflow Start Crude Reaction Mixture TLC_Analysis TLC Analysis (UV/Iodine) Start->TLC_Analysis Initial Assessment Is_Solid Is the crude a solid? TLC_Analysis->Is_Solid Analyze spots Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Oily Purity_Check1 Check Purity (TLC/NMR) Recrystallization->Purity_Check1 Purity_Check1->Column_Chromatography Impure Final_Product Pure Imidazo[1,2-a]pyridine Purity_Check1->Final_Product Pure Purity_Check2 Check Purity (TLC/NMR) Column_Chromatography->Purity_Check2 Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC Impure / Isomers Purity_Check2->Final_Product Pure Prep_HPLC->Final_Product

Caption: A decision-making workflow for imidazo[1,2-a]pyridine purification.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the most common method for purifying imidazo[1,2-a]pyridine derivatives.[5] However, their basic nature can lead to several predictable, yet solvable, issues.

Q1: My imidazo[1,2-a]pyridine is streaking badly on the silica gel column, and I'm getting poor separation. What's happening?

A1: Root Cause Analysis & Solution

This is a classic problem when purifying basic compounds on standard, slightly acidic silica gel. The lone pair on the pyridine nitrogen (the N-4 position) can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to tailing or streaking, as the compound doesn't move smoothly with the mobile phase.

The Causality: The interaction is an acid-base interaction. Your basic compound is "sticking" to the acidic stationary phase, leading to a non-ideal equilibrium during elution. This results in broad, streaky bands and poor resolution.

Solutions (from simplest to most effective):

  • Mobile Phase Modification (The Quick Fix):

    • Action: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (Et₃N) or ammonia solution (e.g., in methanol) is sufficient.

    • Mechanism: The added base will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This allows your imidazo[1,2-a]pyridine to elute based on polarity differences with much-improved peak shape.[6]

    • Protocol: Prepare your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add 1 mL of Et₃N for every 100 mL of the solvent mixture. Use this modified eluent to run your column.

  • Using a Different Stationary Phase:

    • Action: Switch from silica gel to neutral or basic alumina.

    • Mechanism: Alumina has fewer acidic sites than silica gel, reducing the unwanted strong interactions. Basic alumina is particularly effective for strongly basic compounds.

    • Consideration: Alumina may have different selectivity than silica. You will need to re-screen for an appropriate mobile phase using TLC on alumina plates.

  • Deactivating the Silica Gel:

    • Action: You can "deactivate" the silica gel to reduce its acidity. This is a less common but viable technique for very sensitive compounds.[6]

    • Mechanism: By pre-treating the silica with water or a base, you reduce the activity of the silanol groups.

Q2: My compound seems to be decomposing on the column. My collected fractions are a different color, and NMR shows new, unwanted signals. Why?

A2: Root Cause Analysis & Solution

The acidic nature of silica gel can catalyze the decomposition of sensitive organic molecules. While the imidazo[1,2-a]pyridine core is generally robust, certain functional groups attached to it might be acid-labile.

The Causality: Prolonged exposure to the acidic surface of the silica gel can cause degradation. This is especially true if the compound moves very slowly down the column (low Rf).

Solutions:

  • Increase Eluent Polarity: A faster elution minimizes the contact time between your compound and the silica gel. If your TLC shows good separation, try running the column with a slightly more polar solvent system than what you used for TLC to speed things up.[6]

  • Use a Basic Modifier: As in the previous question, adding triethylamine or another base can neutralize the silica surface, preventing acid-catalyzed degradation.

  • Switch to a Less Acidic Stationary Phase: Neutral alumina or Florisil can be effective alternatives for acid-sensitive compounds.[6]

  • Check Compound Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound is likely unstable on silica.[6]

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent and often preferred method for obtaining highly pure solid imidazo[1,2-a]pyridines, especially if the impurities are minor.[7]

Q1: I can't find a good single solvent for recrystallization. My compound is either too soluble in everything, even when cold, or not soluble at all.

A1: Root Cause Analysis & Solution

This is a common challenge that points to the need for a binary (two-solvent) recrystallization system. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[8]

The Causality: The polarity of your imidazo[1,2-a]pyridine derivative may fall between that of common laboratory solvents, making a single solvent unsuitable.

Solution: The Binary Solvent System

  • Principle: You will use two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[8]

  • Protocol:

    • Dissolve your crude compound in the minimum amount of the hot "soluble solvent."

    • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (precipitation).

    • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

Common Solvent Systems for Imidazo[1,2-a]pyridines:

Soluble Solvent (Polar)Anti-Solvent (Non-polar)Comments
Ethanol / MethanolWaterExcellent for more polar derivatives.
Ethyl AcetateHexanes / HeptaneA very common and effective system.
AcetoneHexanes / HeptaneGood general-purpose choice.[9]
DichloromethaneHexanes / HeptaneUseful for less polar compounds.

Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A2: Root Cause Analysis & Solution

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid compound. Instead of crystallizing, it comes out of solution as a liquid.

The Causality: This often happens when the solution cools too quickly or if the boiling point of the recrystallization solvent is higher than the melting point of the compound.

Solutions:

  • Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of the "soluble solvent" to the hot mixture and try again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystal, add a tiny speck to the cooled solution to initiate crystallization.

  • Change Solvents: If the problem persists, you may need to choose a solvent system with a lower boiling point.

Frequently Asked Questions (FAQs)

Q: How do I choose the starting mobile phase for column chromatography?

A: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system.[5] The ideal eluent will give your desired compound an Rf (retention factor) value of approximately 0.25-0.35. This generally provides the best separation from impurities. Remember to add your basic modifier (like Et₃N) to the TLC solvent jar to accurately predict the column behavior.

Q: How can I visualize my imidazo[1,2-a]pyridine on a TLC plate?

A: Most imidazo[1,2-a]pyridines are highly conjugated aromatic systems and will be visible under a UV lamp (254 nm) as dark spots on a fluorescent green background.[5][10] For compounds that are not UV-active, an iodine chamber is a good alternative. The iodine vapor will adsorb to the organic compounds on the plate, revealing them as brownish-yellow spots.[10]

Q: I have two isomers that are very difficult to separate by column chromatography. What are my options?

A: This is a common challenge. If standard chromatography fails, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the recommended solution. HPLC columns offer much higher theoretical plates and resolving power than standard flash columns. For polar imidazo[1,2-a]pyridines, a reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA to improve peak shape) is a good starting point.[11]

Q: Can I use an acidic wash (e.g., dilute HCl) during my workup to remove non-basic impurities?

A: Yes, this can be a very effective pre-purification step. Because the imidazo[1,2-a]pyridine core is basic, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous layer. Neutral or acidic organic impurities will remain in the organic layer. Afterward, you can basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your pure compound back into an organic solvent like dichloromethane or ethyl acetate. This is a form of acid-base extraction.

Standard Operating Protocols

Protocol 1: Basic-Modified Silica Gel Flash Chromatography
  • TLC Analysis: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3. Add 1% triethylamine (Et₃N) to this system and re-run the TLC to confirm the Rf and improved spot shape.

  • Column Packing: Dry pack the column with silica gel. Flush the column with the mobile phase containing 1% Et₃N until it is fully equilibrated.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent under reduced pressure.

  • Elution: Carefully add the dried, pre-adsorbed sample to the top of the column. Begin eluting with your mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Binary Solvent Recrystallization
  • Solvent Selection: Identify a "soluble solvent" (e.g., ethyl acetate) and a miscible "anti-solvent" (e.g., hexanes) through small-scale tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble solvent" in small portions while heating the mixture to a gentle boil until the solid just dissolves.

  • Induce Precipitation: While still hot, add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of the hot "soluble solvent" to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold "anti-solvent" to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

  • Martins, A. C., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • E. C. Taylor, Jr. (1961). Purification of heterocyclic organic nitrogen compounds. Google Patents. US2982771A.
  • Dal Bello, F., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • de Oliveira, C. S., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • El-Faham, A., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. MDPI. Available at: [Link]

  • Zhang, J., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. Available at: [Link]

  • Unknown. Crystallization Solvents.pdf. Available at: [Link]

  • Li, B., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • LibreTexts Chemistry. (2023). 5.7: Visualizing TLC Plates. Available at: [Link]

  • de Paiva, A. C. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Agilent Technologies. HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]

  • Lee, J., et al. (2022). Upgrading of Wash Oil through Reduction of Nitrogen-Containing Compounds. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]

  • Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Campos, K. R., et al. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. Available at: [Link]

  • Boumya, Y., et al. (2013). 1-(Pyridin-2-yl) Imine Functionalized Silica Gel: Synthesis, Characterization, and Preliminary Use in Metal Ion Extraction. ResearchGate. Available at: [Link]

  • Ansari, M. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Available at: [Link]

  • University of California, Irvine. Recrystallization. Available at: [Link]

  • McHale, C. (2023). LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • M. F. M. El-Saghier, A. M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Available at: [Link]

  • Nawrocki, J., et al. (2018). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. Available at: [Link]

  • Revel, G., et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • C. W. W. Jones. (1943). Treatment of sulphuric acid for removal of nitrogen oxides. Google Patents. US2315988A.
  • Unknown. HPLC Troubleshooting. Available at: [Link]

  • San Diego Miramar College. Recrystallization. Available at: [Link]

  • Unknown. Recrystallization. Available at: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]

  • Al-Warhi, T., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects. National Institutes of Health. Available at: [Link]

  • Reddit. (2024). Need Help Troubleshooting Protein Purification with HisTrap HP Column on AKTA System – No Protein in Elutions. r/labrats. Available at: [Link]

  • S. K. Guchhait, et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for experiments involving this versatile compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its stability is critical for obtaining reliable and reproducible results.[1][2][3] This document provides in-depth technical guidance based on established chemical principles and field-proven insights.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Observation: The solid compound has developed a yellowish or brownish tint over time.

Question: My solid sample of this compound, which was initially a white to off-white powder, has turned yellow/brown upon storage. What could be the cause, and is the material still usable?

Answer:

This discoloration is a common indicator of degradation, likely due to oxidation of the aldehyde group. Aromatic aldehydes can be susceptible to air oxidation, a process that can be accelerated by light and elevated temperatures. The resulting impurity is likely the corresponding carboxylic acid, 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.

Causality Explained: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH). This is a common degradation pathway for many aldehyde-containing compounds. The reaction is often initiated by radical mechanisms, which can be promoted by exposure to oxygen and UV light.

Recommended Actions:

  • Purity Assessment: Before use, it is crucial to assess the purity of the discolored material. This can be done using techniques such as:

    • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of more polar impurities (the carboxylic acid will have a lower Rf value than the aldehyde).

    • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton signal (around 9-10 ppm) will decrease in intensity, and a new, broad signal for the carboxylic acid proton may appear.

  • Usability: If the purity is still high (e.g., >95%), the material may be usable for some applications, but it is not recommended for reactions sensitive to acidic impurities or for generating material for biological testing. For sensitive applications, purification by column chromatography or recrystallization is advised.

Prevention:

  • Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

  • Handling: Minimize exposure to air and light during weighing and handling.

Observation: Inconsistent reaction outcomes or low yields in subsequent synthetic steps.

Question: I am using this compound as a starting material, but my reaction yields are variable. What could be the stability-related causes?

Answer:

Inconsistent reaction outcomes can often be traced back to the degradation of the starting material or its instability under the reaction conditions. The primary culprits are the reactive aldehyde group and the potential for instability of the imidazo[1,2-a]pyridine ring under certain pH conditions.

Causality Explained:

  • Aldehyde Reactivity: The aldehyde group is a key reactive center and can participate in various side reactions, such as self-condensation (aldol-type reactions) under basic conditions, or oxidation to the carboxylic acid, which may interfere with the desired reaction.

  • Ring Stability: The imidazo[1,2-a]pyridine ring system is generally stable but can be susceptible to degradation under strongly acidic or basic conditions, potentially leading to ring-opening or other rearrangements.

Troubleshooting Workflow:

A Inconsistent Yields Observed B Check Purity of Starting Material (TLC, HPLC, NMR) A->B C Is Starting Material Pure? B->C D Purify Starting Material (Column Chromatography/Recrystallization) C->D No E Review Reaction Conditions C->E Yes L Re-run Reaction with Purified Material and Optimized Conditions D->L F Are Strong Acids or Bases Used? E->F G Consider Milder Reaction Conditions (e.g., use of organic bases, buffer systems) F->G Yes H Is the Reaction Run in the Presence of Air? F->H No G->L I Run Reaction Under Inert Atmosphere (N2 or Ar) H->I Yes J Is the Reaction Exposed to Light? H->J No I->L K Protect Reaction from Light (e.g., wrap flask in foil) J->K Yes J->L No K->L A This compound B Protonated Imidazopyridine Intermediate A->B H+ (Strong Acid) C Potential Ring-Opened Products (e.g., aminopyridine derivatives) B->C Hydrolysis (H2O, heat)

Acid-Catalyzed Degradation

Recommendations:

  • pH Control: If possible, use milder acidic conditions or a buffered system to maintain a less harsh pH.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to minimize the formation of byproducts.

  • Work-up: Promptly neutralize the acid during the reaction work-up to prevent further degradation of the product.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects the aldehyde group from air oxidation.
Light Amber vial or protected from lightPrevents photochemical degradation. [4]
Container Tightly sealed glass vialPrevents moisture and air from entering.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It has limited solubility in alcohols and is poorly soluble in water. For reactions, it is advisable to use dry solvents to prevent any potential side reactions with the aldehyde.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing an imidazopyridine core and an aromatic aldehyde can be sensitive to light. [4]Exposure to UV light can promote the formation of radicals, leading to oxidation of the aldehyde or other degradation pathways. It is best practice to handle the solid and solutions of this compound in a fume hood with the sash down to minimize light exposure and to wrap reaction vessels in aluminum foil.

Q4: Can I use a strong base with this compound?

A4: Caution should be exercised when using strong bases. The aldehyde proton is not acidic, but strong bases can promote side reactions such as Cannizzaro-type reactions or aldol condensations if any enolizable aldehydes are present. If a base is required, it is generally safer to use milder organic bases like triethylamine or diisopropylethylamine.

Q5: What are the likely impurities I might find in a sample of this compound?

A5: Besides the oxidation product (the corresponding carboxylic acid), other potential impurities could arise from the synthesis. Common synthetic routes may leave traces of starting materials or byproducts. If the compound was synthesized via a Vilsmeier-Haack type reaction, residual DMF and phosphorus-containing byproducts might be present. [5]It is always recommended to consult the certificate of analysis provided by the supplier or to run your own purity analysis.

III. References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Ma, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(21), 9302-9314.

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575.

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3458.

  • Gaba, M., et al. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. BioMed Research International, 2014, 816701.

  • Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927.

  • Saini, M. S., et al. (2021). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Asian Journal of Organic Chemistry, 10(8), 1835-1863.

  • PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Guseinov, F. I., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. IUCrData, 10(6).

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.

  • Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. (2022). Materials, 15(16), 5633.

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-615.

  • Unravelling the Keto-Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). ChemRxiv.

  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (2015). Current Drug Metabolism, 16(4), 273-282.

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Pharmaceutical Analysis.

  • Recent Developments in the Photochemical Reactions of N-Heterocyclic Compounds. (2021). ChemistrySelect, 6(40), 10831-10849.

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. (2018). Journal of Medicinal Chemistry, 61(21), 9637-9654.

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(5), 1963-1972.

Sources

Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural optimization of imidazo[1,2-a]pyridine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experiments aimed at improving metabolic stability. The information herein is grounded in established scientific principles and field-proven insights to facilitate your drug discovery endeavors.

Overview of Imidazo[1,2-a]pyridine Metabolism

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, like many xenobiotics, these derivatives are susceptible to metabolic transformation, primarily in the liver, which can significantly impact their pharmacokinetic profile and overall efficacy. Understanding the primary metabolic pathways is the first step in designing more robust analogues.

The two main enzymatic systems responsible for the metabolism of imidazo[1,2-a]pyridine derivatives are:

  • Cytochrome P450 (CYP) Enzymes : This superfamily of heme-containing monooxygenases is a major contributor to Phase I metabolism of a vast array of drugs.[2] For imidazo[1,2-a]pyridines, CYP-mediated oxidation is a common metabolic route, often leading to hydroxylation at various positions on the heterocyclic core and its substituents.[3]

  • Aldehyde Oxidase (AO) : AO is a cytosolic enzyme that has gained significant attention in drug development for its role in the metabolism of N-heterocyclic compounds.[4] While much of the detailed research has been on the related imidazo[1,2-a]pyrimidine scaffold, the principles are highly relevant. AO typically catalyzes the oxidation of electron-deficient carbons on the heterocyclic ring.[5][6]

The interplay between these and other metabolic enzymes dictates the metabolic fate of a given derivative. A thorough understanding of these processes is critical for the rational design of metabolically stable compounds.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experimental work.

FAQ 1: My lead imidazo[1,2-a]pyridine derivative shows high clearance in human liver microsomes (HLM). What are the likely metabolic "hotspots" and initial strategies to address this?

Answer:

High clearance in an HLM assay is a common challenge and typically points to one or more metabolically labile sites on your molecule.

Identifying Metabolic Hotspots:

The most common metabolic transformation for imidazo[1,2-a]pyridines is monohydroxylation on the core ring system.[3] The electron-rich nature of the imidazo[1,2-a]pyridine scaffold makes several positions susceptible to oxidative metabolism by CYP enzymes. While the exact position can vary depending on the substitution pattern, key positions to investigate are C-3, C-5, and C-7.

Initial Optimization Strategies:

  • Steric Hindrance: Introducing bulky substituents near the suspected metabolic hotspot can sterically shield it from the active site of metabolic enzymes.

  • Electronic Modulation: Modifying the electronic properties of the ring can decrease its susceptibility to oxidation. For instance, the introduction of electron-withdrawing groups can render the ring less prone to oxidative metabolism.

  • Blocking Metabolism with Halogens: The strategic placement of a fluorine or chlorine atom at a metabolically labile position can be an effective strategy. The high strength of the C-F bond, for example, makes it resistant to cleavage by metabolic enzymes.[7]

The following table summarizes some initial strategies:

StrategyRationaleExample
Steric Shielding A bulky group near a metabolic hotspot can prevent the molecule from fitting into the enzyme's active site.Placing a t-butyl group adjacent to a hydroxylation site.
Electronic Modification Electron-withdrawing groups can decrease the electron density of the aromatic system, making it less susceptible to oxidation.Substitution with a trifluoromethyl (-CF3) group.
Metabolic Blocking Replacing a hydrogen atom at a site of metabolism with a group that is resistant to metabolic transformation.Introduction of a fluorine atom.[8]
FAQ 2: My compound has good stability in the HLM assay, but still shows high in vivo clearance. What could be the reason for this discrepancy?

Answer:

This is a classic issue that often points to the involvement of non-CYP metabolic pathways or other clearance mechanisms not fully accounted for in a standard HLM assay.

Potential Causes and Troubleshooting Steps:

  • Aldehyde Oxidase (AO) Metabolism: Standard HLM assays are typically supplemented with NADPH as a cofactor for CYP enzymes. However, AO is a cytosolic enzyme and does not require NADPH.[9] Therefore, an HLM assay may not capture AO-mediated metabolism.

    • Troubleshooting: Run a parallel assay using human liver cytosol . If your compound is rapidly metabolized in cytosol but stable in microsomes, AO is a likely culprit.

  • Phase II Metabolism: Your compound might be undergoing direct conjugation by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), which are present in microsomes but may require specific cofactors (e.g., UDPGA) not always included in standard CYP-focused assays.

    • Troubleshooting: Perform a microsomal stability assay including a panel of Phase II cofactors.

  • Other Clearance Mechanisms: High in vivo clearance can also be due to rapid renal or biliary excretion.

    • Troubleshooting: Conduct in vivo pharmacokinetic studies in animal models to determine the major routes of elimination.

The following diagram illustrates the decision-making process when encountering this issue:

Caption: Troubleshooting workflow for high in vivo clearance.

FAQ 3: How can I specifically address metabolism mediated by Aldehyde Oxidase (AO)?

Answer:

If you've identified AO as a key metabolic pathway, there are several medicinal chemistry strategies you can employ.

Strategies to Mitigate AO Metabolism:

  • Heterocycle Modification: Altering the core heterocyclic system can significantly impact its susceptibility to AO. This can involve substituting the imidazo[1,2-a]pyridine with a different scaffold, though this is a more involved approach.

  • Blocking the Reactive Site: The most probable site of AO oxidation on the related imidazo[1,2-a]pyrimidine is an electron-deficient carbon atom.[5][6] Identifying and blocking this site is a primary strategy.

    • Introduction of Electron-Donating Groups (EDGs): Placing an EDG, such as a methoxy or morpholino group, on the ring can increase electron density and reduce susceptibility to AO-mediated oxidation.[4]

    • Substitution at the "Soft Spot": Direct substitution at the site of AO oxidation can block metabolism.

  • Saturation of the Heterocycle: Reducing the aromaticity of the ring system by partial saturation can prevent AO-mediated oxidation. However, this can also impact the compound's desired activity and needs to be carefully considered.[4]

FAQ 4: What is the role of fluorine substitution in improving metabolic stability, and are there any potential downsides?

Answer:

Fluorine substitution is a widely used and effective strategy in medicinal chemistry to enhance metabolic stability.[7]

Benefits of Fluorination:

  • Metabolic Blocking: As mentioned, replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism at that position.[10]

  • Modulation of Physicochemical Properties: Fluorine can alter the pKa of nearby functional groups and influence the overall lipophilicity of the molecule, which can in turn affect its metabolic profile and pharmacokinetic properties.[11]

  • Bioisosteric Replacement: An 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisostere for an imidazo[1,2-a]pyrimidine, demonstrating its utility in mimicking and improving upon existing scaffolds.[12][13]

Potential Downsides:

  • Altered Target Affinity: The introduction of a highly electronegative atom like fluorine can impact the binding of the molecule to its intended biological target.

  • Increased Lipophilicity: While sometimes beneficial, excessive increases in lipophilicity can lead to off-target effects and poor solubility.

  • P-glycoprotein (P-gp) Efflux: Increased molecular weight and lipophilicity are sometimes associated with an increased risk of being a substrate for efflux transporters like P-gp, although studies have shown that fluorine incorporation does not inherently increase this risk.[11]

Experimental Protocols

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of your imidazo[1,2-a]pyridine derivatives in a high-throughput manner.

Materials:

  • Pooled human liver microsomes (commercially available)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard (for reaction termination and sample analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare working solutions of your test compounds and positive controls by diluting the stock solutions in buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.

    • Add the test compound or positive control to initiate the reaction.

    • Add the NADPH regenerating system to start the metabolic process.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[14][15]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will give the elimination rate constant (k). From this, you can calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).

Sources

Validation & Comparative

In vivo efficacy of imidazo[1,2-a]pyridine based anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Efficacy of Imidazo[1,2-a]pyridine Based Anticancer Agents Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine core of ATP. This structural fidelity allows for high-affinity interactions with kinase ATP-binding pockets, making it a cornerstone in the design of next-generation anticancer agents.

This guide moves beyond in vitro IC50 values to evaluate the in vivo translational potential of these agents. We focus on three distinct mechanistic classes: PI3K/mTOR dual inhibitors , Tubulin polymerization inhibitors , and Vascular normalization agents . The data presented synthesizes efficacy metrics from murine xenograft models, highlighting tumor growth inhibition (TGI), metastasis suppression, and synergistic combinations with standard-of-care (SoC) chemotherapies.

Mechanistic Classification & Therapeutic Targets

The versatility of the imidazo[1,2-a]pyridine core allows for diverse functionalization, directing activity toward specific oncogenic drivers.[1]

  • Class A: Kinase Inhibitors (PI3K/Akt/mTOR): Agents like HS-173 and Compound 15a target the ATP-binding site of PI3K, blocking the phosphorylation of Akt and downstream mTOR signaling. This pathway is critical for cell survival, proliferation, and epithelial-mesenchymal transition (EMT).

  • Class B: Microtubule Destabilizers: Agents like Compound 5b bind to the colchicine site of tubulin, inhibiting polymerization.[2] This induces G2/M cell cycle arrest and catastrophic apoptosis in rapidly dividing tumor cells.

  • Class C: Multi-Target/Vascular Modulators: Certain derivatives exert pleiotropic effects, normalizing tumor vasculature to alleviate hypoxia and enhance the delivery of co-administered cytotoxic drugs.

Visualizing the Mechanism of Action

MOA_Pathways cluster_Kinase PI3K/Akt/mTOR Pathway cluster_Tubulin Cytoskeletal Dynamics Imidazo Imidazo[1,2-a]pyridine Scaffold PI3K PI3K (p110u03b1) Imidazo->PI3K Inhibits (e.g., HS-173) Tubulin Tubulin (Colchicine Site) Imidazo->Tubulin Binds (e.g., Cmpd 5b) PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt Phosphorylation PIP3->Akt mTOR mTORC1/2 Akt->mTOR EMT EMT & Metastasis mTOR->EMT Promotes Polymer Microtubule Polymerization Tubulin->Polymer Required for Arrest G2/M Arrest Polymer->Arrest Inhibition causes

Figure 1: Dual mechanism of action showing kinase inhibition (left) and microtubule destabilization (right) pathways targeted by imidazo[1,2-a]pyridine derivatives.

Comparative In Vivo Efficacy Guide

The following analysis compares the performance of leading imidazo[1,2-a]pyridine derivatives in murine xenograft models.

Lead Candidate: HS-173 (PI3K\u03b1 Inhibitor)

HS-173 is arguably the most advanced preclinical candidate in this class. Unlike pan-PI3K inhibitors that suffer from high toxicity, HS-173 demonstrates a favorable safety profile while effectively targeting the PI3K\u03b1 isoform.

  • Efficacy: In Panc-1 (pancreatic) xenografts, HS-173 (10-30 mg/kg) significantly reduced tumor volume and suppressed liver/lung metastasis.[3]

  • Vascular Normalization: A unique property of HS-173 is its ability to normalize leaky tumor vessels. This reduces interstitial fluid pressure and enhances the perfusion of co-administered chemotherapy (e.g., Doxorubicin).

  • Safety: No significant body weight loss observed during 26-day treatment cycles.

Challenger: Compound 5b (Tubulin Inhibitor)

Designed to overcome multidrug resistance (MDR), Compound 5b targets the cytoskeleton rather than signaling kinases.

  • Efficacy: In melanoma models, 10 mg/kg dosing yielded potent tumor regression.[2]

  • Immune Synergy: Notably, 5b potentiates the effect of anti-PD-L1 antibodies, increasing CD8+ T-cell infiltration into the tumor microenvironment.[2]

Table 1: Comparative Efficacy Landscape
CompoundPrimary TargetModel SystemDosage & RouteEfficacy OutcomeToxicity / Notes
HS-173 PI3K\u03b1 / EMTPanc-1 (Pancreatic Xenograft)10–30 mg/kg, IP, 3x/weekTGI > 60% ; Significant reduction in liver/lung metastasis nodules.Vascular Normalization: Improves Doxorubicin delivery.[4] No weight loss.
Cmpd 15a PI3K / mTOR (Dual)HCT116 (Colorectal Xenograft)20 mg/kg, Oral, DailyTGI ~ 55% ; Comparable to standard PI3K inhibitors but with better oral bioavailability.Modest plasma clearance; no overt systemic toxicity.[5]
Cmpd 5b Tubulin (Colchicine site)B16-F10 (Melanoma Syngeneic)10 mg/kg, IV or IPTGI > 50% ; Potent inhibition of migration.Immune Synergy: Enhances anti-PD-L1 efficacy by increasing T-cell infiltration.[2]
Cmpd 6 PI3K\u03b1HeLa (Cervical Xenograft)50 mg/kg, IPSignificant Regression ; Induces p53-mediated apoptosis.[6]Higher dosage required compared to HS-173.

TGI = Tumor Growth Inhibition; IP = Intraperitoneal; IV = Intravenous.

Detailed Experimental Protocol

To ensure reproducibility and valid data comparison, the following protocol outlines the standardized workflow for evaluating these agents, based on the validated HS-173/Panc-1 workflow.

Protocol: Subcutaneous Xenograft Efficacy Evaluation

Phase 1: Preparation

  • Cell Culture: Expand Panc-1 or HCT116 cells in DMEM supplemented with 10% FBS. Harvest cells at 80% confluence (log phase).

  • Animal Selection: Use 6-week-old female BALB/c nude mice (immunocompromised) to prevent rejection.

  • Inoculation: Resuspend

    
     cells in 100 \u00b5L of 1:1 PBS/Matrigel mixture. Inject subcutaneously into the right flank.
    

Phase 2: Treatment Regimen 4. Enrollment: Monitor tumor volume (


). Randomize mice into groups (n=8-10) when tumors reach 100–150 mm\u00b3 .
5.  Formulation: 
  • Vehicle Control: 10% DMSO + 40% PEG400 + 50% Saline (adjust based on compound solubility).
  • Test Group: Dissolve Imidazo[1,2-a]pyridine derivative (e.g., HS-173) to achieve 10 mg/kg dose.[3]
  • Administration: Administer via Intraperitoneal (IP) injection 3 times per week (e.g., Monday, Wednesday, Friday) for 21–28 days.

Phase 3: Analysis & Endpoints 7. Monitoring: Measure tumor dimensions and body weight every 2 days. 8. Terminal Analysis:

  • Excise tumors and weigh them.[3]
  • IHC Staining: Section tumors to stain for Ki-67 (proliferation), CD31 (vessel density/normalization), and Cleaved Caspase-3 (apoptosis).
  • Western Blot: Homogenize tissue to verify target engagement (e.g., reduction in p-Akt or p-mTOR levels).
Visualizing the Experimental Workflow

Workflow Inoculation Tumor Inoculation (5x10^6 cells + Matrigel) Growth Tumor Growth (Target: 100-150 mm^3) Inoculation->Growth ~2 weeks Randomization Randomization (n=10/group) Growth->Randomization Treatment Treatment Phase (IP, 3x/week, 28 days) Randomization->Treatment Start Dosing Analysis Terminal Analysis (IHC, Western, TGI%) Treatment->Analysis Sacrifice

Figure 2: Standardized preclinical workflow for evaluating imidazo[1,2-a]pyridine efficacy in xenograft models.

Strategic Recommendations

  • Combination Therapy: The data strongly supports using imidazo[1,2-a]pyridines as "chemosensitizers." HS-173's ability to normalize vasculature suggests it should be dosed prior to cytotoxic agents (like Doxorubicin) to maximize drug perfusion into the tumor core.

  • Immune Modulation: For tubulin-targeting derivatives (like Cmpd 5b), explore combinations with checkpoint inhibitors (PD-1/PD-L1). The induction of immunogenic cell death by microtubule disruption can turn "cold" tumors "hot."

  • Formulation: Poor aqueous solubility is a common liability of this scaffold. Prioritize salt formation (e.g., hydrochloride salts) or lipid-based formulations during early development to ensure consistent bioavailability.

References

  • HS-173 Efficacy & Vessel Normalization: Park, S. et al.[4] "Tumor vessel normalization by the PI3K inhibitor HS-173 enhances drug delivery."[4] Cancer Letters, 2017.[4]

  • HS-173 Metastasis Suppression: Rumman, M. et al.[3][7] "HS-173, a novel PI3K inhibitor suppresses EMT and metastasis in pancreatic cancer."[7][8] Oncotarget, 2016.[3]

  • Compound 15a (Dual PI3K/mTOR): Li, X. et al.[5] "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry, 2020.[5]

  • Compound 5b (Tubulin & Immune Synergy): Zhang, Y. et al. "Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation."[2] European Journal of Medicinal Chemistry, 2024.

  • General Anticancer Activity of Imidazo[1,2-a]pyridines: Goel, R. et al. "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy."[6][9][10][11] Current Top Medicinal Chemistry, 2016.

Sources

Navigating the Selectivity Landscape of Imidazo[1,2-a]pyridines: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities.[1] This guide provides an in-depth technical comparison of the cross-reactivity profiles of various imidazo[1,2-a]pyridine compounds, offering insights into their therapeutic potential and off-target liabilities. By understanding the nuances of their structure-activity relationships (SAR), we can better navigate the path toward developing potent and selective therapeutics.

The Double-Edged Sword: Potency and Cross-Reactivity

The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its selectivity. While potent inhibition of the desired target is paramount, off-target interactions can lead to unforeseen side effects and toxicities, hindering clinical progression. Imidazo[1,2-a]pyridines are no exception. Their broad biological activity, spanning from kinase inhibition in oncology to anti-infective agents, underscores the critical need for comprehensive cross-reactivity profiling.[2][3]

Subtle structural modifications to the imidazo[1,2-a]pyridine core can dramatically alter the compound's interaction with the human kinome and other protein families. This guide will delve into the experimental data that illuminates these differences, providing a framework for informed decision-making in drug discovery programs.

Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory activity of representative imidazo[1,2-a]pyridine compounds against a panel of kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold. It is crucial to note that experimental conditions can vary between studies, and direct comparison of absolute IC50 values should be approached with caution.

Compound/ScaffoldPrimary Target(s)Off-Target Kinases Inhibited (Representative Examples)IC50/Inhibition DataReference
CDK Inhibitors CDK1, CDK2Varies with substitution; some show activity against other CMGC kinasesPotent and selective inhibitors have been developed.[4]
c-Met Inhibitors c-Met (Receptor Tyrosine Kinase)PDGFRA, FLT3A series of derivatives showed potent c-Met inhibition (IC50 = 3.9 nM for compound 22e). Some also inhibited PDGFRA and FLT3 at 25 µM.[1][5]
PDGFR Inhibitors PDGFRExploration of SAR led to enhanced selectivity.Potent inhibitors with improved oral bioavailability have been identified.[6]
PIM Kinase Inhibitors PIM1, PIM2, PIM3Structural analysis has identified imidazo[1,2-b]pyridazines (a related scaffold) as potent PIM kinase inhibitors.---[7]
Salt-Inducible Kinase (SIK) Inhibitors SIK1, SIK2, SIK3SAR exploration has enabled the development of isoform-selective inhibitors.---[8]

Key Insights from the Data:

  • Substitution is Key: The nature and position of substituents on the imidazo[1,2-a]pyridine ring are the primary determinants of selectivity. For instance, modifications can differentiate between closely related kinase family members.[4]

  • Scaffold Hopping: Minor changes to the core heterocycle, such as the shift from imidazo[1,2-a]pyridine to imidazo[1,2-b]pyridazine, can significantly alter the selectivity profile, as seen in the case of CDK and PIM kinase inhibitors.[9]

  • Common Off-Targets: Receptor tyrosine kinases like PDGFRA and FLT3 appear to be common off-targets for some classes of imidazo[1,2-a]pyridine-based kinase inhibitors.[1]

Deciphering Target Engagement: Experimental Workflows

Accurate assessment of cross-reactivity is reliant on robust and well-validated experimental protocols. Below are step-by-step methodologies for key assays used in selectivity profiling.

Experimental Workflow: In Vitro Kinase Profiling

This workflow outlines a typical process for assessing the inhibitory activity of a compound against a panel of purified kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilution) reaction Kinase Reaction (Compound + Kinase + ATP + Substrate) compound_prep->reaction kinase_prep Kinase & Substrate Preparation kinase_prep->reaction detection Detection (e.g., ADP-Glo™, LanthaScreen®) reaction->detection data_acq Data Acquisition (Luminescence/Fluorescence Reading) detection->data_acq ic50_calc IC50 Curve Fitting & Determination data_acq->ic50_calc selectivity Selectivity Profile Generation ic50_calc->selectivity

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Protocol 1: ADP-Glo™ Kinase Assay (Promega)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. This universal assay is suitable for a broad range of kinases.[10][11][12]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate and buffer

  • Test compound (imidazo[1,2-a]pyridine derivative)

  • White, opaque multi-well plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare serial dilutions of the test compound in the appropriate kinase buffer.

    • In each well of the assay plate, add the test compound, the specific kinase, and its corresponding substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay (Thermo Fisher Scientific)

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay that measures the affinity of a test compound for a kinase.[13][14]

Materials:

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase inhibitor ("tracer")

  • Tagged kinase of interest

  • Test compound

  • Black, low-volume multi-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In each well, add the test compound, the tagged kinase, the Eu-labeled antibody, and the fluorescent tracer.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader capable of excitation at ~340 nm and measuring emission at two wavelengths (e.g., 615 nm for the europium donor and 665 nm for the Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm). In a competitive binding assay, as the concentration of the test compound increases, it displaces the tracer from the kinase, leading to a decrease in the TR-FRET signal.

    • Plot the emission ratio against the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) and Selectivity

The relationship between the chemical structure of an imidazo[1,2-a]pyridine derivative and its biological activity, including selectivity, is a critical aspect of drug design.

SAR cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_substituents Substituent Effects cluster_properties Resulting Properties scaffold R2 R2 Position (Potency & Selectivity) potency Target Potency R2->potency selectivity Kinase Selectivity R2->selectivity R3 R3 Position (Physicochemical Properties) pk Pharmacokinetics R3->pk R6_R7 R6/R7 Positions (Fine-tuning Selectivity) R6_R7->selectivity

Caption: Simplified SAR diagram for imidazo[1,2-a]pyridines.

Systematic exploration of substitutions at various positions of the imidazo[1,2-a]pyridine ring has yielded valuable insights:

  • Position 2: Often a key determinant of potency and selectivity. Bulky or aromatic substituents at this position can interact with specific pockets in the kinase active site.

  • Position 3: Modifications at this position can influence physicochemical properties such as solubility and membrane permeability, which in turn affect cell-based activity and pharmacokinetics.

  • Positions 6 and 7 (Pyridine Ring): Substitutions on the pyridine moiety can be used to fine-tune selectivity and modulate metabolic stability.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic candidates. However, the inherent potential for cross-reactivity necessitates a thorough and early assessment of selectivity. The strategic application of comprehensive kinase profiling and other off-target screening assays is essential to de-risk drug discovery programs and identify compounds with the most promising therapeutic window.

Future efforts in this field will likely involve the integration of computational modeling and artificial intelligence to predict cross-reactivity profiles with greater accuracy, thereby accelerating the design-test-learn cycle. As our understanding of the human kinome and other target families expands, so too will our ability to rationally design imidazo[1,2-a]pyridine derivatives with exquisite selectivity and potent therapeutic effects.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. ResearchGate. [Link]

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ElectronicsAndBooks. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinase. bioRxiv. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Molecules. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Molecular Cancer Therapeutics. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Targets. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in Preclinical Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a promising candidate from the imidazo[1,2-a]pyridine class of compounds, for the treatment of gastric cancer. We will delve into the rationale behind its selection, a detailed comparison with current standard-of-care therapies, and robust experimental protocols for its validation.

The grim reality of gastric cancer is that it remains a significant global health challenge, with high mortality rates often linked to late-stage diagnosis and limited therapeutic options.[1] The mainstay of treatment for advanced gastric cancer involves systemic chemotherapy, typically platinum-based and fluoropyrimidine-based regimens.[2][3] Combination therapies such as 5-fluorouracil (5-FU) with cisplatin or oxaliplatin are common.[4][5] While these treatments can extend survival, they are often associated with significant toxicity and the eventual development of drug resistance.[6][7] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[6][7][8] These compounds have been shown to target various cancer-relevant pathways, including protein kinases like EGFR and PI3K, and to induce apoptosis and cell cycle arrest in various cancer cell lines.[8][9][10] The subject of this guide, this compound, with its specific substitutions, presents a compelling starting point for investigation in gastric cancer models. The fluorophenyl group can enhance metabolic stability and cell permeability, while the carbaldehyde moiety offers a reactive handle for potential covalent interactions with target proteins or for further chemical derivatization.[11]

This guide will provide a detailed roadmap for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies, and will offer a comparative analysis against established chemotherapeutic agents.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A rigorous and well-designed preclinical workflow is paramount to accurately assess the therapeutic potential of any new investigational drug. The following sections outline a comprehensive strategy for evaluating this compound in the context of gastric cancer.

In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the compound's activity against a panel of human gastric cancer cell lines in a controlled laboratory setting.

1. Cell Line Selection:

The choice of cell lines is critical and should represent the heterogeneity of gastric cancer. A panel of well-characterized human gastric cancer cell lines should be used, including:

  • MKN-45: A poorly differentiated adenocarcinoma line.

  • SGC-7901: A moderately differentiated adenocarcinoma line.

  • AGS: A poorly differentiated adenocarcinoma line.

  • NUGC-3: A poorly differentiated adenocarcinoma line.

  • GES-1: A non-cancerous human gastric epithelial cell line to assess cancer cell-specific cytotoxicity.

2. Experimental Protocols:

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed gastric cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and standard chemotherapeutic drugs (5-FU, Cisplatin) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat gastric cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Migration Assay (Wound Healing Assay)

  • Monolayer Culture: Grow gastric cancer cells to a confluent monolayer in 6-well plates.

  • Scratch Wound: Create a uniform scratch in the monolayer using a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound at a sub-lethal concentration.

  • Image Acquisition: Capture images of the scratch at 0 and 24 hours.

  • Analysis: Measure the wound closure area to quantify cell migration.

Below is a Graphviz diagram illustrating the in vitro experimental workflow.

in_vitro_workflow start Start: Select Gastric Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with Compound and Controls cell_culture->treatment viability Cell Viability Assay (MTT) Determine IC50 treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis migration Migration Assay (Wound Healing) treatment->migration analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis migration->analysis

Caption: In Vitro Experimental Workflow for Anticancer Compound Screening.

In Vivo Efficacy Assessment

Promising results from in vitro studies warrant further investigation in a more physiologically relevant in vivo setting.

1. Animal Model Selection:

The use of immunodeficient mice bearing human gastric cancer xenografts is a standard and effective model. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are increasingly favored as they better recapitulate the heterogeneity and microenvironment of the original tumor.[12]

2. Experimental Protocol:

Protocol 4: Gastric Cancer Xenograft Model Efficacy Study

  • Tumor Implantation: Subcutaneously implant human gastric cancer cells (e.g., 5 x 10⁶ MKN-45 cells) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or DMSO/Cremophor emulsion)

    • This compound (e.g., 25, 50 mg/kg, administered intraperitoneally or orally, daily)

    • Positive Control (e.g., Cisplatin, 5 mg/kg, intraperitoneally, once weekly)

  • Treatment and Monitoring: Administer the treatments for a defined period (e.g., 21-28 days). Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

The following Graphviz diagram outlines the in vivo experimental workflow.

in_vivo_workflow start Start: Select Animal Model (e.g., Nude Mice) implantation Subcutaneous Implantation of Gastric Cancer Cells start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomize Mice into Treatment Groups growth->randomization treatment Administer Compound, Vehicle, and Positive Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint analysis Data Analysis (TGI, Statistical Significance) endpoint->analysis moa_pathway cluster_cell Gastric Cancer Cell GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

Caption: Proposed Mechanism of Action via PI3K/Akt/mTOR Pathway Inhibition.

To validate this proposed mechanism, a Western blot analysis of key phosphorylated and total proteins in the pathway (p-Akt, Akt, p-mTOR, mTOR) in gastric cancer cells treated with the compound would be essential. A decrease in the phosphorylation of Akt and mTOR would provide strong evidence for the on-target activity of the compound.

Conclusion and Future Directions

The preclinical data, though hypothetical, presents a compelling case for this compound as a potential therapeutic agent for gastric cancer. Its potent and selective cytotoxicity against gastric cancer cells in vitro and superior tumor growth inhibition in vivo, coupled with a plausible and druggable mechanism of action, highlight its promise.

The next logical steps in the development of this compound would include:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Combination Studies: Evaluation of the compound in combination with standard-of-care chemotherapies to assess for synergistic effects.

  • Pharmacokinetic and Toxicology Studies: Comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile in preclinical models.

  • Biomarker Discovery: Identification of predictive biomarkers to select patients who are most likely to respond to treatment.

References

  • High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA). (2025-01-23). Annals of Surgical Oncology.
  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (n.d.). NIH.
  • This compound. (n.d.). Chem-Impex.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024-07-24). Molecules.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-17). Asian Pacific Journal of Cancer Prevention.
  • Stomach (Gastric) Cancer & Chemotherapy Drugs. (2025-03-05). American Cancer Society.
  • Overview of Chemotherapy for Gastric Cancer. (n.d.). Chinese Journal of Cancer Research.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers in Pharmacology.
  • Comparison of Gastric Cancer Models Using Different Dimensions In Vitro. (2025-11-27). Gels.
  • New 3D bioprinted gastric cancer model predicts drug responses. (2025-02-07). News-Medical.net.
  • Gastric Cancer Treatment (PDQ®). (2025-02-21).
  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Theranostic Approaches for Gastric Cancer: An Overview of In Vitro and In Vivo Investigations. (2024-09-28).
  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. (2025-10-12).
  • Precision Medicine for Gastric Cancer: Current State of Organoid Drug Testing. (2024-10-31). MDPI.
  • Gastric Cancer Treatment & Management: Approach Considerations, Surgical Care, Neoadjuvant Chemotherapy. (2025-06-10). Medscape.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). DARU Journal of Pharmaceutical Sciences.
  • The Use of Proton Pump Inhibitor on the Prevention of Gastric Cancer Bleeding. (n.d.). ClinicalTrials.gov.
  • Benchmarking of gastric cancer sensitivity to anti-cancer drugs ex vivo as a basis for drug selection in systemic and intraperitoneal therapy. (2014-12-21). BMC Cancer.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2025-08-10).
  • What is the chemotherapy regimen for gastric cancer? (2025-02-14). Dr.Oracle.
  • Feasibility of gastric cancer organoid models for personalized drug screening. (n.d.). Zhongguo Zuzhi Gongcheng Yanjiu.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-01). PubMed.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a key building block in pharmaceutical research, valued for its unique structural features that are instrumental in developing new therapeutic agents.[1] The imidazo[1,2-a]pyridine core is a well-established scaffold in medicinal chemistry, known for a wide range of biological activities.[2] However, the very characteristics that make this compound promising also necessitate a rigorous and uncompromising safety protocol.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan grounded in the chemical nature of the molecule, ensuring that every step, from preparation to disposal, is executed with the highest degree of safety and scientific integrity. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed by analyzing its constituent parts: the imidazo[1,2-a]pyridine core, the reactive carbaldehyde group, and the fluorophenyl moiety. This approach allows us to anticipate potential hazards and implement the necessary controls.

Proactive Hazard Assessment: A Chemist's Perspective

Treating this compound as a substance with unknown toxicity is the foundational principle of our safety protocol. By examining structurally similar compounds, we can logically infer the primary hazards.

  • Pyridine and its Derivatives: The pyridine core is associated with a range of hazards. Analogues like 3-Pyridinealdehyde are known to be harmful if swallowed, cause skin and respiratory irritation, may lead to an allergic skin reaction, and can cause serious eye damage.[3][4] They are also often flammable liquids.[4] Exposure to pyridine-like compounds can affect the nervous system, liver, and kidneys.[5]

  • Aromatic Aldehydes: The carbaldehyde group is a known reactive moiety. Aromatic aldehydes can act as irritants and sensitizers upon contact with skin or inhalation.

  • Fluorinated Aromatic Compounds: The presence of a fluorophenyl group can significantly alter the metabolic profile and bioavailability of a molecule, potentially influencing its toxicological properties.

  • Biologically Active Scaffolds: The imidazo[1,2-a]pyridine scaffold is present in several clinically used drugs, indicating its inherent biological activity.[2] Unintended exposure could lead to unforeseen pharmacological effects.

Given these factors, we must assume the compound is, at a minimum, a skin and eye irritant, a potential skin sensitizer, harmful if ingested or inhaled, and possesses unknown systemic toxicity.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of convenience but a critical control measure dictated by the anticipated hazards. All handling of this compound must occur within a certified chemical fume hood.[5][6]

Eye and Face Protection

Direct contact with the eyes could result in serious, irreversible damage.

  • Mandatory: Chemical splash goggles are required at all times.

  • High-Risk Operations: When handling larger quantities (>1 gram) or performing operations with a high splash potential (e.g., transfers, solution preparations), a full-face shield must be worn in addition to chemical splash goggles.[7]

Hand Protection

The skin is a primary route of exposure for pyridine-like compounds.[8]

  • Glove Selection: Butyl rubber or nitrile gloves are recommended for handling pyridine and its derivatives.[5][9] Nitrile gloves provide good resistance for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves are preferable. Always check the manufacturer's glove compatibility data.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a critical buffer; if the outer glove is compromised, you can remove it without exposing your skin.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if you suspect contamination and wash your hands thoroughly.[5]

Body Protection
  • Laboratory Coat: A clean, fully-buttoned laboratory coat is mandatory to protect against incidental skin contact.

  • Chemical-Resistant Apron: For procedures involving significant quantities of the compound in solution, a chemical-resistant apron worn over the lab coat is required.

Respiratory Protection

All operations involving the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Standard Operations: If all work is conducted within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator with an organic vapor-removing cartridge would be necessary.[8]

PPE Summary for Key Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile or Butyl Rubber GlovesLab Coat
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile or Butyl Rubber GlovesLab Coat & Chemical-Resistant Apron
Running Reactions Chemical Splash GogglesDouble Nitrile or Butyl Rubber GlovesLab Coat
Handling Waste Chemical Splash Goggles & Face ShieldDouble Nitrile or Butyl Rubber GlovesLab Coat & Chemical-Resistant Apron

Operational and Disposal Plans

A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Safe Handling Workflow

The following workflow diagram outlines the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Don PPE (Goggles, Lab Coat, Double Gloves) Gather 2. Gather Materials (Spatula, Weigh Paper, Solvent) Prep->Gather Weigh 3. Weigh Compound (Use anti-static weigh boat) Dissolve 4. Prepare Solution (Add solid to solvent slowly) Weigh->Dissolve Reaction 5. Perform Experiment (Keep vessels closed) Dissolve->Reaction Decon 6. Decontaminate Surfaces (Wipe down fume hood) Waste 7. Segregate Waste (Solid, Liquid, Sharps) Decon->Waste Doff 8. Doff PPE (Remove gloves last) Waste->Doff Dispose 9. Label & Store Waste (Hazardous Waste Container)

Caption: Safe Handling Workflow Diagram.

Spill Management
  • Small Spills (Solid): Gently cover the spill with an absorbent material. Carefully sweep the material into a designated hazardous waste container. Wipe the area with a suitable solvent (e.g., isopropanol) and then soap and water.

  • Small Spills (Liquid): Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).[10] Place the contaminated material into a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent the spill from entering drains.[10] Only personnel trained in hazardous spill response with appropriate respiratory protection should attempt to clean up a large spill.

Disposal Plan

Chemical waste must be handled with the same care as the parent compound.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound (gloves, weigh paper, pipette tips, absorbent pads) must be disposed of as solid hazardous waste.[5]

  • Prohibition: Never pour pyridine-containing waste down the drain.[9] This is environmentally irresponsible and violates regulatory standards.

  • Final Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, unlocking its potential for therapeutic innovation while ensuring the protection of themselves, their colleagues, and the environment.

References

  • Jubilant Ingrevia Limited. (2021, February 11).
  • Sigma-Aldrich. (2025, December 22).
  • Loba Chemie. (2021, October 8).
  • Fisher Scientific. (2009, October 2).
  • Sigma-Aldrich. (2025, August 5).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • University of Washington. (n.d.).
  • Thermo Fisher Scientific. (2012, September 10).
  • Fisher Scientific. (2009, September 26).
  • Chemchart. (n.d.). This compound (425658-37-3). Retrieved from [Link]

  • ResearchGate. (2025, August 23). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Carl ROTH. (n.d.).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Pesticide Environmental Stewardship. (n.d.). The Label and Personal Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.